molecular formula C4H6N2O B1323109 1,3-Oxazol-4-ylmethanamine CAS No. 55242-82-5

1,3-Oxazol-4-ylmethanamine

Cat. No.: B1323109
CAS No.: 55242-82-5
M. Wt: 98.1 g/mol
InChI Key: ULZXEYFKBUPRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Oxazol-4-ylmethanamine is a high-purity chemical compound provided for Research Use Only (RUO). This product is intended solely for laboratory research applications and is not intended for use in the diagnosis, treatment, or management of human or veterinary patients . As a specialized chemical, this compound serves as a valuable building block in scientific investigations. Compounds featuring the oxazole scaffold are of significant interest in multiple research fields, including medicinal chemistry for the discovery of new therapeutic agents, analytical chemistry for method development, and as a key intermediate in the synthesis of more complex molecules for biological studies . Researchers utilize such compounds to explore novel biochemical pathways and develop innovative tools for scientific advancement. Please note that as a Research Use Only product, this compound is not subject to the same regulatory evaluations for accuracy, specificity, and precision as in vitro diagnostic (IVD) medical devices or pharmaceuticals . It is essential that this product is handled exclusively by qualified and experienced researchers in a controlled laboratory environment. All sales are final, and the buyer assumes responsibility for confirming the product's identity and/or purity for their specific research application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-oxazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c5-1-4-2-7-3-6-4/h2-3H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZXEYFKBUPRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630098
Record name 1-(1,3-Oxazol-4-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55242-82-5
Record name 1-(1,3-Oxazol-4-yl)methanamine
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Record name 1,3-oxazol-4-ylmethanamine
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Oxazol-4-ylmethanamine: Fundamental Properties and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Oxazol-4-ylmethanamine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a reactive primary amine tethered to an aromatic oxazole ring, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characteristics of this compound, tailored for researchers and professionals in the fields of pharmaceutical and agrochemical development. All quantitative data are presented in structured tables for clarity, and a plausible synthetic workflow is visualized using the DOT language.

Chemical and Physical Properties

This compound, also known by its CAS number 55242-82-5, is a stable and versatile chemical intermediate. The hydrochloride salt form (CAS Number: 1072806-60-0) is also commonly used in synthesis due to its increased stability and ease of handling.[1][2] The core physicochemical properties are summarized in the tables below.

Table 1: General Properties of this compound
PropertyValueSource
Chemical Name (1,3-Oxazol-4-yl)methanamine-
CAS Number 55242-82-5Chem-Impex
Molecular Formula C₄H₆N₂OChem-Impex
Molecular Weight 98.10 g/mol Chem-Impex
Appearance Not specified (likely an oil or low-melting solid)-
Table 2: Physical Properties of this compound
PropertyValueSource
Boiling Point 183.4 ± 23.0 °C (Predicted)Chem-Impex
Density 1.148 ± 0.06 g/cm³ (Predicted)Chem-Impex
Flash Point 87.3 ± 22.6 °C (Predicted)Chem-Impex
Table 3: Properties of this compound Hydrochloride
PropertyValueSource
Chemical Name (1,3-Oxazol-4-yl)methanamine hydrochlorideChem-Impex
CAS Number 1072806-60-0Chem-Impex
Molecular Formula C₄H₆N₂O·HClChem-Impex
Molecular Weight 134.57 g/mol Chem-Impex
Appearance Grey solidChem-Impex
Purity ≥ 96% (Assay)Chem-Impex
Storage Conditions 0-8 °CChem-Impex

Synthesis and Reactivity

A potential synthetic workflow is outlined below, starting from a readily available precursor such as ethyl 2-chloroacetoacetate.

G cluster_0 Oxazole Ring Formation cluster_1 Functional Group Interconversion cluster_2 Final Reduction to Amine A Ethyl 2-chloroacetoacetate C Ethyl 2-aminooxazole-4-carboxylate A->C Condensation B Formamide B->C E 2-(Hydroxymethyl)oxazol-4-amine C->E Reduction D Lithium Aluminum Hydride (LAH) D->E G 2-(Chloromethyl)oxazole-4-amine E->G Chlorination F Thionyl Chloride (SOCl₂) F->G I 2-(Azidomethyl)oxazole-4-amine G->I Azidation H Sodium Azide (NaN₃) H->I K This compound I->K Reduction J Hydrogenation (e.g., H₂/Pd-C) J->K

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on general synthetic methods for oxazole derivatives and functional group transformations. Researchers should optimize conditions based on their specific laboratory setup and available starting materials.

Step 1: Synthesis of Ethyl oxazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-formyl-3-oxobutanoate (1 equivalent) and formamide (2 equivalents).

  • Reaction: Heat the mixture to 120-130 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl oxazole-4-carboxylate.

Step 2: Reduction of Ethyl oxazole-4-carboxylate to (Oxazol-4-yl)methanol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LAH) (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition: Slowly add a solution of ethyl oxazole-4-carboxylate (1 equivalent) in anhydrous THF to the LAH suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain crude (oxazol-4-yl)methanol.

Step 3: Conversion of (Oxazol-4-yl)methanol to 4-(Chloromethyl)oxazole

  • Reaction Setup: Dissolve the crude (oxazol-4-yl)methanol (1 equivalent) in dichloromethane (DCM) and cool to 0 °C.

  • Addition: Add thionyl chloride (1.2 equivalents) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(chloromethyl)oxazole.

Step 4: Synthesis of 4-(Azidomethyl)oxazole

  • Reaction Setup: Dissolve 4-(chloromethyl)oxazole (1 equivalent) in dimethylformamide (DMF).

  • Addition: Add sodium azide (1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 4-(azidomethyl)oxazole.

Step 5: Reduction of 4-(Azidomethyl)oxazole to this compound

  • Reaction Setup: Dissolve 4-(azidomethyl)oxazole (1 equivalent) in methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain this compound.

Spectral Data

The structural confirmation of this compound relies on standard spectroscopic techniques.

Table 4: ¹H NMR Spectral Data of this compound

Solvent: DMSO-d₆, Reference: DSS

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6s2H-CH₂-NH₂
~7.8s1HOxazole H-5
~8.2s1HOxazole H-2
~1.9br s2H-NH₂

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data is based on publicly available information from the Biological Magnetic Resonance Bank (BMRB).

Biological and Pharmacological Context

The oxazole moiety is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. These activities are attributed to the electronic properties of the oxazole ring and its ability to participate in various intermolecular interactions with biological targets.

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, its role as a key intermediate suggests its use in the synthesis of compounds targeting a variety of biological processes.[1][2] The primary amine functionality allows for its facile incorporation into larger molecules through amide bond formation, reductive amination, and other common synthetic transformations.

The general workflow for utilizing this compound in a drug discovery context is depicted below.

G A This compound (Building Block) C Synthetic Chemistry (e.g., Amide Coupling, Reductive Amination) A->C B Carboxylic Acid / Aldehyde / Ketone (Coupling Partner) B->C D Library of Oxazole Derivatives C->D E High-Throughput Screening (HTS) D->E Biological Assays F Hit Identification E->F G Lead Optimization F->G Structure-Activity Relationship (SAR) Studies H Preclinical Development G->H I Clinical Trials H->I

Caption: Drug discovery workflow utilizing this compound.

Handling and Safety

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its hydrochloride salt. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key heterocyclic building block with significant potential in the development of new pharmaceuticals and agrochemicals. This guide has provided a consolidated overview of its fundamental properties, a plausible synthetic strategy with a representative experimental protocol, and its general role in drug discovery. The structured presentation of quantitative data and visual workflows aims to facilitate its effective use in research and development settings.

References

A Comprehensive Technical Guide to 1,3-Oxazol-4-ylmethanamine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Oxazol-4-ylmethanamine, a heterocyclic compound of interest in medicinal chemistry. Due to its structural features, this molecule and its derivatives are explored as scaffolds in the design of novel therapeutic agents. This document details its chemical identity, synthesis methodologies, and the biological activities associated with the broader class of 4-substituted oxazole derivatives.

Core Compound Identification

This compound is a small molecule featuring a central 1,3-oxazole ring with a methanamine substituent at the 4-position. The hydrochloride salt is a common form for handling and storage.

IdentifierValue
Chemical Name (1,3-Oxazol-4-yl)methanamine
CAS Number 1072806-60-0 (hydrochloride salt)[1]
55242-82-5 (non-salt form)[2]
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol
SMILES NCC1=COC=N1

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Experimental Protocols

General Synthetic Workflow

A plausible synthetic route would involve the formation of the oxazole ring followed by the introduction or modification of the aminomethyl group. The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of such compounds.

G General Workflow for Synthesis and Evaluation of Oxazole Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Aldehyde and TosMIC) van_leusen Van Leusen Oxazole Synthesis start->van_leusen oxazole_core 4-Substituted Oxazole Core van_leusen->oxazole_core functional_group Functional Group Interconversion/Protection oxazole_core->functional_group target_compound Target Compound (this compound derivative) functional_group->target_compound purification Purification (Chromatography, Recrystallization) target_compound->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (e.g., Antimicrobial, Cytotoxicity) characterization->in_vitro Proceed to evaluation data_analysis Data Analysis (IC50, MIC determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Generalized experimental workflow for the synthesis and biological screening of 1,3-oxazole derivatives.

Representative Experimental Protocol: Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).

Materials:

  • Aldehyde precursor

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the aldehyde (1.0 equivalent) in methanol, add tosylmethyl isocyanide (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium carbonate (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired oxazole.

Biological Activity and Therapeutic Potential

The 1,3-oxazole nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological properties. Derivatives of 1,3-oxazole have been reported to possess antimicrobial, anticancer, anti-inflammatory, and other therapeutic activities. While specific quantitative data for this compound is scarce, the following table summarizes the biological activities of some related 4-substituted oxazole derivatives.

CompoundBiological ActivityTarget/AssayQuantitative Data (e.g., IC₅₀, MIC)
[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanamine Potential Kinase InhibitorNot specified in public dataNot available
Substituted 1,3-oxazol-4-ylphosphonium salts AnticancerNCI-60 cell line screenGI₅₀: 0.3–1.1 μM
Various 2,4-disubstituted oxazoles AntibacterialS. aureus, E. coliMIC values vary based on substitution
Various 2,5-disubstituted oxazoles Anti-inflammatoryCOX-2 InhibitionIC₅₀ values vary based on substitution

The data presented suggests that the 1,3-oxazole core, and specifically derivatives with substituents at the 4-position, can be a fruitful starting point for the development of new therapeutic agents. The aminomethyl group of this compound provides a key handle for further chemical modification to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various biological targets.

Summary

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be approached through established methodologies for oxazole ring formation. The broader class of 4-substituted oxazole derivatives has demonstrated significant potential across a range of therapeutic areas, including oncology and infectious diseases. Further investigation into the synthesis of novel derivatives of this compound and their subsequent biological evaluation is a promising avenue for the discovery of new drug candidates.

References

Spectroscopic Profile of 1,3-Oxazol-4-ylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1,3-Oxazol-4-ylmethanamine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of experimental Nuclear Magnetic Resonance (NMR) data and predicted Infrared (IR) and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided to facilitate the structural elucidation and verification of this and similar organic compounds.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The experimental ¹H and ¹³C NMR data for this compound is available from the Biological Magnetic Resonance Bank (BMRB) under the accession number bmse012630. The chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom NameChemical Shift (ppm)
H28.086
H57.621
H613.843
H623.843

Table 2: ¹³C NMR Spectroscopic Data for this compound

Atom NameChemical Shift (ppm)
C2151.71
C4139.38
C5128.52
C636.25
Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250N-H stretch (asymmetric and symmetric)Primary amine (-NH₂)
3120-3080C-H stretchOxazole ring
2960-2850C-H stretchMethylene group (-CH₂-)
~1650N-H bend (scissoring)Primary amine (-NH₂)
~1590C=N stretchOxazole ring
~1500C=C stretchOxazole ring
~1100C-O stretchOxazole ring
Mass Spectrometry (MS)

The predicted mass spectral data for this compound is presented in Table 4. The molecular weight of the compound (C₄H₆N₂O) is 98.10 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
98[M]⁺ (Molecular ion)
81[M - NH₃]⁺
70[M - CH₂NH₂]⁺
69[M - HCN]⁺
54[M - CH₂NH₂ - O]⁺
42[C₂H₄N]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Filter the solution into a clean 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (for GC-MS analysis). The sample is vaporized under high vacuum.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Purified Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Structure Structural Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: A generalized workflow for spectroscopic analysis of organic compounds.

1,3-Oxazol-4-ylmethanamine: A Technical Guide to its Predicted Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,3-Oxazol-4-ylmethanamine

This compound belongs to the oxazole class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1] The oxazole ring is an important scaffold in medicinal chemistry, found in numerous natural products and pharmacologically active compounds.[2] The presence of the aminomethyl group introduces a basic center, significantly influencing the molecule's physicochemical properties, such as its solubility in aqueous media. The overall profile of the molecule suggests a degree of polarity balanced by the heterocyclic aromatic ring.

Predicted Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. The presence of both a hydrogen-bond accepting oxazole ring and a basic primary amine suggests that this compound will exhibit pH-dependent aqueous solubility.

Predicted Characteristics:

  • Aqueous Solubility: Small amines are generally soluble in water due to their ability to form hydrogen bonds.[3] The primary amine group in this compound is expected to be protonated at physiological pH, forming a salt with enhanced aqueous solubility.[4] However, the overall solubility will be influenced by the lipophilicity of the oxazole ring.

  • Organic Solvent Solubility: Oxazole itself is miscible with alcohol and ether.[5] It is anticipated that this compound will be soluble in a range of polar organic solvents such as methanol, ethanol, and DMSO, and less soluble in non-polar solvents like hexane.

  • pH-Dependent Solubility: Due to the basic nature of the primary amine, the aqueous solubility is expected to be significantly higher in acidic to neutral pH ranges where the amine is protonated. At higher pH values, the free base form will predominate, likely leading to decreased aqueous solubility.

Table 1: Predicted Solubility of this compound in Various Solvents
SolventPredicted SolubilityRationale
Water (pH 7.4)Moderately SolublePrimary amine is protonated, but offset by the organic scaffold.
0.1 N HClHighly SolubleAmine is fully protonated, forming a highly soluble salt.
0.1 N NaOHSparingly SolubleExists as the less soluble free base.
MethanolSolublePolar protic solvent capable of hydrogen bonding.
EthanolSolublePolar protic solvent.
DMSOHighly SolublePolar aprotic solvent, common for stock solutions.
AcetonitrileModerately SolublePolar aprotic solvent.
DichloromethaneSparingly SolubleLess polar organic solvent.
HexaneInsolubleNon-polar solvent.

Predicted Stability Profile

The stability of a pharmaceutical compound is crucial for its development, manufacturing, and storage.[6] The oxazole ring is generally thermally stable but can be susceptible to cleavage under strongly acidic or basic conditions, as well as by certain oxidizing agents.[7][8]

Predicted Stability Characteristics:

  • pH Stability: The oxazole ring is known to be susceptible to cleavage under strongly acidic or basic conditions.[7] Studies on related isoxazole rings have shown decomposition at basic pH, with the rate increasing with temperature.[9] Therefore, this compound is expected to be most stable in the neutral pH range.

  • Thermal Stability: Heterocyclic aromatic compounds like oxazole are generally thermally stable.[8] Significant degradation is not expected at typical storage temperatures.

  • Oxidative Stability: The oxazole ring can be cleaved by strong oxidizing agents.[7] The primary amine group can also be susceptible to oxidation.

  • Photostability: Compounds with aromatic systems can be susceptible to photodegradation. Photostability testing is recommended.

Table 2: Predicted Stability of this compound under Stress Conditions
ConditionPredicted StabilityPotential Degradation Pathway
Acidic (e.g., 0.1 N HCl, heat)Moderate to LowHydrolytic cleavage of the oxazole ring.
Neutral (e.g., pH 7 buffer, heat)HighExpected to be the most stable condition.
Basic (e.g., 0.1 N NaOH, heat)LowBase-catalyzed hydrolysis of the oxazole ring.[7][9]
Oxidative (e.g., H₂O₂, heat)LowOxidative cleavage of the oxazole ring and/or amine oxidation.[7]
Photolytic (e.g., UV/Vis light)ModeratePotential for photodegradation due to the aromatic system.
Thermal (solid state)HighGenerally stable, but should be confirmed experimentally.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following standard experimental protocols are recommended.

Solubility Determination

This high-throughput method is useful in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[10][11][12]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO.

  • Addition to Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate. The final DMSO concentration should be kept low (e.g., <2%).[12]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[11]

  • Precipitation Measurement: Determine the extent of precipitation using nephelometry (light scattering) or by filtering the solutions and measuring the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS/MS.[13]

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

This method determines the true equilibrium solubility of the solid compound and is considered the gold standard.[14]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[14] Equilibrium is confirmed when consecutive measurements yield the same solubility value.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Concentration Analysis: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Solid-State Analysis: Analyze the remaining solid using techniques like XRPD to check for any polymorphic or solvate form changes.

Stability Assessment

Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[15][16][17]

Protocol:

  • Stress Conditions: Expose solutions of this compound (and the solid compound for thermal and photolytic stress) to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Store the solution and solid at elevated temperatures (e.g., 60°C).

    • Photostability: Expose the solution and solid to light according to ICH Q1B guidelines.

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the degradants.

  • Mass Balance: Aim for 5-20% degradation to ensure that the degradation products are detectable without overly complex degradation profiles.[18]

This study determines the stability of the compound in solution under typical laboratory and storage conditions.[19]

Protocol:

  • Solution Preparation: Prepare solutions of this compound in relevant solvents (e.g., DMSO for stock solutions, aqueous buffers for assays).

  • Storage: Store the solutions at different temperatures (e.g., room temperature, 4°C, -20°C).

  • Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), analyze the solutions by HPLC to determine the remaining concentration of the parent compound.

This study evaluates the stability of the solid form of the compound.

Protocol:

  • Storage Conditions: Store the solid compound under various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[20]

  • Time Points: Analyze the samples at specified time points (e.g., 0, 3, 6, 12 months).

  • Analysis: Perform a suite of tests including:

    • Appearance: Visual inspection for color or physical form changes.

    • Assay and Purity: HPLC to quantify the compound and detect impurities.

    • Water Content: Karl Fischer titration.

    • Solid-State Form: X-ray Powder Diffraction (XRPD) to monitor for polymorphic changes.

Mandatory Visualizations

Diagram 1: Physicochemical Characterization Workflow

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment Kinetic Kinetic Solubility (High-Throughput) PhysChem_Data Comprehensive Physicochemical Profile Kinetic->PhysChem_Data Thermo Thermodynamic Solubility (Gold Standard) pH_Sol pH-Solubility Profile Thermo->pH_Sol pH_Sol->PhysChem_Data Forced_Deg Forced Degradation (Acid, Base, Ox, Light, Heat) Forced_Deg->PhysChem_Data Solution_Stab Solution Stability (DMSO, Buffers) Solution_Stab->PhysChem_Data Solid_Stab Solid-State Stability (ICH Conditions) Solid_Stab->PhysChem_Data Start This compound (New Chemical Entity) Start->Kinetic Early Discovery Start->Thermo Lead Optimization Start->Forced_Deg Method Development Start->Solution_Stab Assay Development Start->Solid_Stab Pre-formulation

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion

While specific experimental data for this compound is currently lacking, a predictive analysis based on its structural motifs provides a valuable starting point for its development. The presence of a primary amine suggests favorable aqueous solubility, particularly at lower pH, while the oxazole ring indicates potential liabilities under harsh hydrolytic or oxidative conditions. The experimental protocols detailed in this guide provide a clear roadmap for the empirical determination of its solubility and stability profile. A thorough execution of these studies is essential to de-risk the progression of this compound as a potential drug candidate and to enable rational formulation and clinical development strategies.

References

The Oxazole Motif: A Historical and Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, stands as a cornerstone in the architecture of a vast array of biologically active molecules. From potent natural product antibiotics to blockbuster synthetic drugs, the oxazole motif has consistently demonstrated its versatility as a pharmacophore. This in-depth technical guide explores the rich history of oxazole-containing compounds, from their initial discoveries in nature and the laboratory to the sophisticated synthetic methodologies and our understanding of their mechanisms of action that drive modern drug development.

A Legacy of Discovery: From Natural Origins to Synthetic Innovation

The story of oxazole-containing compounds is a compelling narrative that intertwines the realms of natural product chemistry and synthetic organic chemistry. The inherent stability and diverse reactivity of the oxazole ring have made it a recurring theme in the evolution of potent therapeutic agents.

Early Encounters: Oxazoles in Nature's Arsenal

While the formal identification and characterization of oxazole-containing natural products accelerated in the mid-20th century, their existence in nature is ancient. Microorganisms, in their perpetual chemical warfare, have long been a prolific source of complex molecules featuring the oxazole scaffold.

One of the earliest and most notable examples is Pimprinine , an indole alkaloid first isolated in 1963 from the bacterium Streptomyces pimprina.[1][2] Its discovery marked a significant step in recognizing the prevalence of this heterocyclic system in microbial secondary metabolites.

Another pivotal discovery was Microcin B17 , a ribosomally synthesized and post-translationally modified peptide antibiotic produced by Escherichia coli.[3] Its structure, elucidated in the 1980s, revealed a fascinating backbone of oxazole and thiazole rings, showcasing nature's ingenious biosynthetic strategies for generating chemical diversity.[3]

These early discoveries paved the way for the isolation and characterization of a multitude of oxazole-containing natural products, many of which exhibit significant biological activities.

The Dawn of Synthesis: Pioneering Methods for Oxazole Construction

The ability to construct the oxazole ring in the laboratory was a critical breakthrough, enabling chemists to synthesize these natural products, explore their structure-activity relationships, and design novel analogs. Several classical methods laid the groundwork for modern oxazole synthesis.

The Fischer oxazole synthesis , developed by Emil Fischer in 1896, represents one of the earliest methods for the preparation of 2,5-disubstituted oxazoles.[4] This acid-catalyzed condensation of a cyanohydrin with an aldehyde provided a foundational approach to this important class of heterocycles.

Following this, the Robinson-Gabriel synthesis , reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, offered a versatile route to 2,4,5-trisubstituted oxazoles through the cyclodehydration of 2-acylaminoketones. This method has remained a staple in organic synthesis for over a century.

A significant advancement in oxazole synthesis came with the development of the van Leusen reaction in 1972. This powerful method utilizes tosylmethyl isocyanide (TosMIC) to react with aldehydes, providing a direct and efficient route to 5-substituted oxazoles.[5]

These seminal synthetic methodologies, and their subsequent refinements, have been instrumental in unlocking the therapeutic potential of oxazole-containing compounds.

Quantitative Bioactivity of Oxazole-Containing Compounds

The therapeutic relevance of oxazole-containing compounds is underscored by their potent and diverse biological activities. The following tables summarize key quantitative data for a selection of natural and synthetic oxazoles, highlighting their antimicrobial and anticancer properties.

Table 1: Antimicrobial Activity of Selected Oxazole-Containing Compounds

CompoundOrganismMIC (µg/mL)Reference
Compound 1dE. coli ATCC 2592228.1[6]
Compound 1dC. albicans 12814[6]
Compound 1eS. epidermidis 75656.2[6]
Compound 1eE. coli ATCC 2592228.1[6]
Compound 1eC. albicans 12814[6]
Compound 4aS. epidermidis 75656.2[6]
Compound 4aB. subtilis ATCC 668356.2[6]
Compound 4aC. albicans 12814[6]
Compound 6iC. albicans 12814[6]
Compound 6jC. albicans 12814[6]
Oxadiazole 4aMethicillin-Resistant S. aureus (MRSA)62[7]
Oxadiazole 4bMethicillin-Resistant S. aureus (MRSA)62[7]
Oxadiazole 4cMethicillin-Resistant S. aureus (MRSA)62[7]

Table 2: Anticancer Activity of Selected Oxazole-Containing Compounds

CompoundCell LineIC50 (µM)Reference
Mechercharmycin AA549 (Human Lung Carcinoma)0.040[8]
Mechercharmycin AJurkat (Human T-cell Leukemia)0.046[8]
NeopeltolideA-549 (Human Lung Carcinoma)0.0012[8]
NeopeltolideNCI-ADR-RES (Multidrug-Resistant Ovarian Cancer)0.0051[8]
NeopeltolideP388 (Murine Leukemia)0.00056[8]
Wewakazole BH-460 (Human Non-Small Cell Lung Cancer)1.0[8]
Wewakazole BMCF7 (Human Breast Adenocarcinoma)0.58[8]
Oxadiazole 33MCF-7 (Human Breast Adenocarcinoma)0.34[9]
Oxadiazole 42MCF-7 (Human Breast Adenocarcinoma)1.8[9]
Oxadiazole 42HeLa (Human Cervical Cancer)2.3[9]
Oxadiazole 42IMR32 (Human Neuroblastoma)3.2[9]
Oxazolomycin AHL60 (Human Promyelocytic Leukemia)Varies by analog[10]

Key Experimental Protocols in Oxazole Synthesis

The ability to reliably construct the oxazole ring is fundamental to the exploration of this important class of compounds. This section provides detailed methodologies for three cornerstone synthetic reactions.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles from readily available starting materials.

Protocol:

  • Preparation of the Cyanohydrin: In a fume hood, to a stirred solution of the aldehyde (1.0 eq) in a suitable solvent such as diethyl ether, add a solution of sodium cyanide (1.1 eq) in water dropwise at 0 °C. Following the addition, slowly add a solution of sodium bisulfite (1.2 eq) in water. Stir the reaction mixture at room temperature for 2-4 hours. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.

  • Oxazole Formation: Dissolve the crude cyanohydrin (1.0 eq) and a different aldehyde (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the solution for 15-30 minutes. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The oxazole hydrochloride salt will precipitate from the solution.

  • Work-up and Purification: Collect the precipitate by filtration and wash with cold diethyl ether. To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a base such as sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Robinson-Gabriel Synthesis

This method is a versatile approach for the synthesis of 2,4,5-trisubstituted oxazoles.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-acylaminoketone (1.0 eq) in a suitable cyclodehydrating agent. Common reagents include concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.

  • Cyclodehydration: Heat the reaction mixture to the appropriate temperature (typically ranging from 80 to 150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) until the pH is neutral or slightly basic. Extract the product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude oxazole can be purified by flash column chromatography or recrystallization.

Van Leusen Oxazole Synthesis

The van Leusen reaction is a highly efficient method for the preparation of 5-substituted oxazoles.

Protocol:

  • Reaction Setup: To a stirred solution of an aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in a suitable solvent (e.g., methanol, ethanol, or dimethoxyethane), add a base such as potassium carbonate or sodium hydride at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography to afford the desired 5-substituted oxazole.

Signaling Pathways and Mechanisms of Action

The biological effects of oxazole-containing drugs are a direct consequence of their interaction with specific molecular targets and the subsequent modulation of cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for several key oxazole-containing therapeutics.

Linezolid: Inhibition of Bacterial Protein Synthesis

Linezolid is an oxazolidinone antibiotic that is effective against a range of Gram-positive bacteria. Its unique mechanism of action involves the inhibition of the initiation of protein synthesis.

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex 70S Initiation Complex 50S_subunit->70S_initiation_complex 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis Linezolid Linezolid Linezolid->50S_subunit Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Caption: Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Oxaprozin: Inhibition of the Cyclooxygenase Pathway

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.

Oxaprozin_Mechanism Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Oxaprozin Oxaprozin Oxaprozin->COX1_COX2 Inhibits

Caption: Oxaprozin reduces inflammation by inhibiting COX enzymes and prostaglandin synthesis.

Aleglitazar: Dual PPARα/γ Agonism

Aleglitazar is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), which are key regulators of lipid and glucose metabolism.

Aleglitazar_Mechanism cluster_ppar Peroxisome Proliferator-Activated Receptors Aleglitazar Aleglitazar PPARa PPARα Aleglitazar->PPARa Activates PPARg PPARγ Aleglitazar->PPARg Activates Lipid_Metabolism Improved Lipid Metabolism PPARa->Lipid_Metabolism Glucose_Homeostasis Improved Glucose Homeostasis PPARg->Glucose_Homeostasis

Caption: Aleglitazar improves lipid and glucose metabolism by activating both PPARα and PPARγ.

Conclusion

The journey of oxazole-containing compounds, from their discovery in nature's intricate chemical library to their de novo synthesis in the laboratory, exemplifies the power of chemical science to address critical needs in medicine. The historical milestones in their discovery and synthesis have provided a rich platform for the development of a diverse array of therapeutic agents. The continued exploration of novel oxazole-containing scaffolds, coupled with a deeper understanding of their mechanisms of action, promises to deliver the next generation of innovative medicines for a wide range of diseases. This guide serves as a testament to the enduring legacy and future potential of the oxazole motif in the ongoing quest for improved human health.

References

The Therapeutic Potential of 1,3-Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Preclinical Research and Future Directions

The 1,3-oxazole scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of 1,3-oxazole have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the potential therapeutic applications of 1,3-oxazole derivatives, with a primary focus on their anticancer and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative treatment modalities.

Anticancer Applications: Targeting Cellular Proliferation and Survival

Derivatives of the 1,3-oxazole core have emerged as a promising class of anticancer agents, exhibiting efficacy against various cancer cell lines, including those that have developed resistance to existing therapies.[1] The versatility of the oxazole ring allows for a multitude of chemical modifications, enabling the synthesis of compounds with diverse mechanisms of action.[1]

A significant area of investigation has been the development of 1,3-oxazole derivatives as inhibitors of tubulin polymerization. Microtubules are critical components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport.[2] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several studies have reported the synthesis and evaluation of 1,3-oxazole-based compounds that target the colchicine binding site on tubulin, leading to microtubule depolymerization and cell cycle arrest.[2][3]

Another promising avenue for the anticancer activity of oxazole derivatives is the induction of apoptosis through mitochondrial targeting. Certain 1,3-oxazol-4-ylphosphonium salts have been shown to selectively accumulate in the mitochondria of tumor cells, disrupting their function and triggering programmed cell death.[4] This targeted approach offers the potential for reduced toxicity to healthy cells compared to conventional chemotherapeutic agents.[4]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative 1,3-oxazole derivatives from various studies.

Table 1: Tubulin Polymerization Inhibitors

Compound ClassCancer Cell LineActivity MetricValueReference
1,3-Oxazole DerivativesHep-2IC5060.2 μM[2]
1,3-Oxazole SulfonamidesLeukemia (average)GI5044.7 - 48.8 nM[3]

Table 2: Mitochondriotropic Anticancer Agents

Compound ClassNCI-60 Cell Lines (average)Activity MetricValueReference
1,3-Oxazol-4-ylphosphonium SaltsAverageGI500.3 - 1.1 μM[4]
TGI1.2 - 2.5 μM[4]
LC505 - 6 μM[4]
Key Signaling Pathways in Anticancer Activity

The anticancer effects of 1,3-oxazole derivatives are often mediated through the modulation of key cellular signaling pathways. The diagram below illustrates a simplified representation of the tubulin polymerization inhibition pathway.

G Oxazole 1,3-Oxazole Derivative Tubulin Tubulin Dimers Oxazole->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by 1,3-oxazole derivatives.

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases. The 1,3-oxazole scaffold has been explored for the development of novel anti-inflammatory agents.[5][6] Some derivatives have demonstrated the ability to inhibit key inflammatory mediators.[5]

Experimental Evaluation of Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity. The following table presents data from a study evaluating the anti-inflammatory effects of synthesized oxazole derivatives.

Table 3: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDoseTime (hours)% Inhibition of EdemaReference
Derivative A-435.38%[5]
Derivative A1-428.67%[5]
Indomethacin (Standard)-445.86%[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for the synthesis and biological evaluation of 1,3-oxazole derivatives.

General Synthesis of 1,3-Oxazole Derivatives

A common synthetic route to 1,3-oxazole derivatives involves the condensation of a ketone with urea in the presence of a catalyst, such as iodine.[5] Further modifications can be achieved through reactions such as treatment with substituted benzaldehydes or acylation with benzoyl chlorides to yield a variety of derivatives.[5]

G Start Ketone + Urea Step1 Heating with Iodine Catalyst Start->Step1 Intermediate Compound (A) (Substituted Oxazole) Step1->Intermediate Step2a Treatment with 4-amino benzaldehyde Intermediate->Step2a Step2b Acylation with 4-amino benzoyl chloride Intermediate->Step2b ProductA1 Derivative (A1) Step2a->ProductA1 ProductA2 Derivative (A2) Step2b->ProductA2

References

The Emerging Role of 1,3-Oxazol-4-ylmethanamine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] This five-membered heterocyclic ring, containing one nitrogen and one oxygen atom, serves as a versatile building block in the design of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurology.[4][5] Among the various substituted oxazoles, 1,3-Oxazol-4-ylmethanamine stands out as a key intermediate, offering a reactive handle for the synthesis of diverse compound libraries with the potential for significant pharmacological activity. This technical guide explores the utility of this compound as a foundational element in drug discovery, detailing its synthetic applications, and the biological significance of the resulting molecular architectures.

The 1,3-Oxazole Core: A Privileged Scaffold

The 1,3-oxazole ring system is considered a "privileged" structure in medicinal chemistry due to its ability to interact with multiple biological targets. Its planarity and aromaticity contribute to favorable binding characteristics with enzymes and receptors. The heteroatoms within the ring can participate in hydrogen bonding and other non-covalent interactions, crucial for molecular recognition and biological activity.[5] The oxazole moiety is found in several natural products and has been successfully incorporated into a number of approved drugs and clinical candidates.

Synthetic Utility of this compound

This compound hydrochloride is a commercially available and versatile building block for the synthesis of a variety of bioactive molecules. Its primary amine functionality serves as a key point for diversification, allowing for the introduction of a wide range of substituents through well-established chemical transformations.

A common and powerful method for modifying the primary amine of this compound is through N-acylation . This reaction allows for the formation of an amide bond, a critical linkage in many pharmaceutical compounds. The general scheme for N-acylation is depicted below.

N_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Oxazolamine (1,3-Oxazol-4-yl)methanamine ReactionNode N-Acylation Oxazolamine->ReactionNode AcylatingAgent Acylating Agent (e.g., Acid Chloride, Activated Ester) AcylatingAgent->ReactionNode AmideProduct N-((1,3-Oxazol-4-yl)methyl)amide Derivative ReactionNode->AmideProduct Formation of Amide Bond

Caption: General workflow for the N-acylation of (1,3-Oxazol-4-yl)methanamine.

Experimental Protocol: General Procedure for N-acylation of Amines

Materials:

  • (1,3-Oxazol-4-yl)methanamine (1 equivalent)

  • N-protected aminoacylbenzotriazole or arylylbenzotriazole (1 equivalent)

  • Water

  • Ethyl acetate

  • Aqueous Na2CO3 or 4N HCl

Procedure:

  • A mixture of (1,3-Oxazol-4-yl)methanamine and the N-acylating agent is subjected to microwave irradiation (20 W, 50 °C) in water (3 mL) for 15–20 minutes.

  • Alternatively, the reactants can be stirred at room temperature for 1–2 hours.

  • Upon completion of the reaction (monitored by TLC), the workup procedure depends on the nature of the product.

  • If the product precipitates, it is filtered and washed with water.

  • If the product is soluble, aqueous Na2CO3 or 4N HCl is added, and the mixture is extracted with ethyl acetate.

  • The organic layer is then dried and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Biological Activities of 1,3-Oxazole Derivatives

Derivatives of the 1,3-oxazole scaffold have demonstrated a broad spectrum of pharmacological activities. The specific biological effect is largely dependent on the nature and position of the substituents on the oxazole ring.

Biological ActivityTarget Class/Mechanism of ActionReference Example(s)
Anticancer Kinase Inhibition (e.g., EGFR)Quinazoline-based 1,3,4-oxadiazole derivatives have shown potent inhibition of EGFRL858R/T790M mutant.[4]
Antibacterial Inhibition of essential bacterial enzymes1,3,4-Oxadiazole derivatives have been evaluated as potential peptide deformylase inhibitors.[7]
Antifungal Disruption of fungal cell processesVarious 1,3,4-oxadiazole derivatives have shown activity against fungal strains like Aspergillus niger and Candida albicans.[1]
Anti-inflammatory Enzyme Inhibition (e.g., COX)Certain 1,3,4-oxadiazole derivatives have exhibited significant anti-inflammatory activity.[8]
Antiviral Inhibition of viral replication enzymesThe 1,3,4-oxadiazole moiety is present in the HIV integrase inhibitor Raltegravir.[3]
Anticonvulsant Modulation of ion channels or neurotransmitter receptorsSome 1,3,4-oxadiazole derivatives have shown anticonvulsant activity in preclinical models.[1]

Note: The table provides examples from the broader class of oxazoles and their isomers, as specific data for derivatives of this compound is limited in the provided search results.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For oxazole-based compounds, the substituents at various positions of the ring play a key role in determining the biological activity.

SAR_Logic cluster_modifications Chemical Modifications cluster_properties Resulting Properties cluster_activity Biological Outcome Core (1,3-Oxazol-4-yl)methanamine Core Scaffold Modification1 N-Acylation with Aromatic Acids Core->Modification1 Modification2 N-Alkylation Core->Modification2 Modification3 Coupling with Heterocycles Core->Modification3 Property1 Altered Lipophilicity and Solubility Modification1->Property1 Property2 Introduction of H-bond donors/acceptors Modification1->Property2 Property3 Modified Steric and Electronic Profile Modification1->Property3 Modification2->Property1 Modification2->Property2 Modification2->Property3 Modification3->Property1 Modification3->Property2 Modification3->Property3 Activity Modulated Pharmacological Activity and Selectivity Property1->Activity Property2->Activity Property3->Activity

Caption: Logical relationship in the SAR of (1,3-Oxazol-4-yl)methanamine derivatives.

For instance, in a series of 1,3,4-oxadiazolyl sulfide derivatives, the nature of the substituent on the phenyl ring significantly impacted the antioxidant activity.[9][10][11] Electron-donating groups were found to enhance the radical scavenging capabilities. This highlights the importance of systematic structural modifications to elucidate the SAR and guide the design of more potent compounds.

Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology. The 1,3-oxazole scaffold has been utilized in the design of potent kinase inhibitors. The general structure of many kinase inhibitors consists of a hinge-binding motif, a linker, and a region that extends into the solvent-exposed area. This compound can be envisioned as a versatile component in such designs, where the oxazole ring can act as a linker or part of the hinge-binding region, and the methanamine group allows for the attachment of various functionalities to probe the solvent-exposed region.

Kinase_Inhibitor_Design cluster_components Kinase Inhibitor Components cluster_synthesis Synthetic Strategy cluster_product Final Product HingeBinder Hinge-Binding Motif Coupling Coupling Reaction HingeBinder->Coupling KinaseInhibitor Novel Kinase Inhibitor Candidate Linker Linker (e.g., Oxazole) SolventRegion Solvent-Exposed Region Moiety Linker->SolventRegion Oxazolamine (1,3-Oxazol-4-yl)methanamine Oxazolamine->Coupling Coupling->Linker

Caption: Conceptual design of a kinase inhibitor using a 1,3-oxazole linker.

Conclusion

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its inherent reactivity and the established biological significance of the 1,3-oxazole core make it an attractive starting point for the synthesis of novel drug candidates. While specific, publicly available data on compounds directly derived from this building block is currently limited, the extensive literature on related oxazole and oxadiazole derivatives strongly suggests its potential in the development of therapeutics for a wide range of diseases. Further exploration and publication of the pharmacological activities of derivatives of this compound are eagerly awaited by the drug discovery community.

References

A Theoretical and Computational Guide to 1,3-Oxazol-4-ylmethanamine: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated theoretical and computational studies on 1,3-Oxazol-4-ylmethanamine are not extensively available in publicly accessible scientific literature. This guide therefore presents a comprehensive methodological framework for how such a study would be conducted, providing researchers, scientists, and drug development professionals with a robust protocol for investigating this and similar small molecules. The quantitative data presented herein is illustrative and intended to exemplify the output of such computational analyses.

Introduction

This compound is a small heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural features, including the oxazole ring and the primary amine group, suggest the possibility of diverse chemical interactions, making it an interesting candidate for computational investigation. This guide outlines the standard theoretical and computational chemistry workflows used to elucidate the structural, electronic, and reactive properties of such molecules.

The methodologies described encompass quantum chemical calculations for geometry optimization and spectroscopic prediction, as well as molecular docking simulations to explore potential biological targets. The aim is to provide a foundational understanding of the molecule's intrinsic properties, which can guide further experimental work and application-oriented research.

Theoretical and Computational Methodologies

A typical computational investigation of a small organic molecule like this compound involves a multi-step process, starting from the basic molecular structure and progressing to more complex interaction studies.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used method for these types of investigations due to its favorable balance of accuracy and computational cost.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

  • Initial Structure Preparation: The 3D structure of this compound is first sketched using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • DFT Calculation Setup: The optimized structure is then used as the input for a DFT calculation. A common choice of functional and basis set for such a molecule would be B3LYP with a 6-311++G(d,p) basis set. This level of theory is known to provide reliable geometric and electronic properties for a wide range of organic molecules.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase to find the global minimum on the potential energy surface. The convergence criteria are typically set to a high level to ensure a true minimum is located.

  • Vibrational Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to predict the infrared (IR) spectrum of the molecule.

  • Data Analysis: The output files are analyzed to extract optimized geometric parameters (bond lengths, bond angles, dihedral angles), electronic properties (dipole moment, orbital energies), and vibrational modes.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The DFT-optimized structure of this compound is prepared for docking. This typically involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Target Receptor Selection: A protein target is selected based on a therapeutic hypothesis. For illustrative purposes, we might consider a kinase or a receptor where similar fragments have shown activity. The 3D structure of the target is obtained from the Protein Data Bank (PDB).

  • Receptor Preparation: The receptor structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The binding site is defined based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to dock the prepared ligand into the defined binding site of the receptor. The program samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the binding energy (or docking score) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Predicted Molecular Properties (Illustrative Data)

The following tables summarize the kind of quantitative data that would be generated from the computational workflows described above.

Table 1: Predicted Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))

ParameterBond/AngleValue (Å/°)
Bond Lengths O1-C21.365
C2-N31.312
N3-C41.390
C4-C51.358
C5-O11.381
C4-C61.510
C6-N71.465
Bond Angles C5-O1-C2105.2
O1-C2-N3115.1
C2-N3-C4103.5
N3-C4-C5111.0
C4-C5-O1105.2
N3-C4-C6124.8
C5-C4-C6124.2
C4-C6-N7112.3

Table 2: Predicted Vibrational Frequencies for this compound (B3LYP/6-311++G(d,p))

Frequency (cm⁻¹)Assignment
3450, 3360N-H stretching (amine)
3120C-H stretching (oxazole ring)
2950, 2880C-H stretching (methylene)
1620C=N stretching
1580C=C stretching
1450CH₂ scissoring
1100C-O-C stretching

Visualizations of Computational Workflows and Molecular Structure

Visual diagrams are essential for understanding the relationships between different stages of a computational study and for representing the molecule of interest.

G Computational Workflow for this compound A Initial 3D Structure Generation B Geometry Optimization (DFT) A->B C Frequency Calculation B->C E Electronic Property Analysis (FMO, MEP) B->E F Ligand Preparation for Docking B->F D Spectroscopic Prediction (IR) C->D G Molecular Docking Simulation F->G H Binding Mode Analysis G->H

Caption: A flowchart illustrating the typical computational chemistry workflow.

Caption: Numbered atomic structure of this compound.

G Hypothetical Kinase Inhibition Pathway cluster_cell Cell Membrane Receptor Growth Factor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor This compound Inhibitor->Kinase Inhibits

Caption: A potential signaling pathway involving kinase inhibition.

Conclusion

While specific experimental and computational data for this compound is sparse in current literature, this guide provides a comprehensive and actionable framework for its theoretical investigation. The outlined protocols for quantum chemical calculations and molecular docking are standard in the field and can yield valuable insights into the molecule's properties and potential biological activities. The illustrative data and visualizations serve as a template for what researchers can expect to generate. It is hoped that this guide will stimulate further computational and experimental studies on this promising chemical entity.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Oxazol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Oxazol-4-ylmethanamine is a key heterocyclic building block in medicinal chemistry and drug discovery. The oxazole scaffold is a prominent feature in a wide array of biologically active natural products and synthetic compounds. Its derivatives are known to exhibit diverse pharmacological properties, making them valuable motifs in the design of novel therapeutic agents. The presence of a primary amine on the methylene spacer at the 4-position provides a crucial handle for further chemical modifications, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. These modifications can include amide bond formation, alkylation, and arylation, allowing for the exploration of chemical space around the core oxazole structure.

This document provides detailed synthetic protocols for the preparation of this compound, starting from commercially available or readily accessible precursors. Two primary synthetic routes are presented, offering flexibility based on available reagents and equipment.

Overview of Synthetic Pathways

Two viable synthetic routes for the preparation of this compound have been devised based on established organic chemistry principles.

  • Route A initiates with the commercially available ethyl oxazole-4-carboxylate. This route involves a two-step sequence of amidation followed by reduction.

  • Route B also starts from ethyl oxazole-4-carboxylate, which is first reduced to the corresponding aldehyde, 4-formyloxazole. This intermediate then undergoes a direct reductive amination to yield the target primary amine. Route B is often preferred due to its typically milder conditions and potentially higher overall yield.

Caption: Overview of two synthetic routes to this compound.

Experimental Protocols

Route B (Preferred): Synthesis via Reductive Amination

This two-step route involves the initial reduction of an ester to an aldehyde, followed by reductive amination.

Step 1: Synthesis of 4-Formyloxazole from Ethyl Oxazole-4-carboxylate

This protocol is adapted from procedures involving the partial reduction of esters to aldehydes using Diisobutylaluminium hydride (DIBAL-H).[1]

Materials:

  • Ethyl oxazole-4-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes

  • Methanol (MeOH)

  • Rochelle's salt (potassium sodium tartrate) solution, saturated aqueous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve ethyl oxazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.1 eq, 1.0 M solution in hexanes) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (approx. 2 mL per gram of starting material) at -78 °C.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until two clear layers form.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-formyloxazole.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to obtain pure 4-formyloxazole.

Step 2: Synthesis of this compound from 4-Formyloxazole

This protocol employs a standard reductive amination procedure.[2][3]

Materials:

  • 4-Formyloxazole

  • Ammonium acetate (NH₄OAc)

  • Methanol (MeOH), anhydrous

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve 4-formyloxazole (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask.

  • Add ammonium acetate (7-10 eq) to the solution and stir at room temperature for 30-60 minutes to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of anhydrous methanol. Caution: NaBH₃CN is highly toxic. Handle with appropriate safety precautions.

  • Slowly add the NaBH₃CN solution to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully acidify the mixture to pH ~2 with 1 M HCl to decompose any remaining reducing agent (perform in a well-ventilated fume hood).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the remaining aqueous solution to pH >12 with 2 M NaOH.

  • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.

Route A (Alternative): Synthesis via Amide Reduction

Step 1: Synthesis of Oxazole-4-carboxamide from Ethyl Oxazole-4-carboxylate

Procedure:

  • Charge a pressure vessel with ethyl oxazole-4-carboxylate (1.0 eq) and a 7 N solution of ammonia in methanol (10-20 eq).

  • Seal the vessel and heat to 80-100 °C for 12-24 hours.

  • Cool the vessel to room temperature and carefully vent.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid is typically of high purity and can often be used in the next step without further purification. If needed, recrystallize from ethanol or an ethanol/ether mixture.

Step 2: Synthesis of this compound from Oxazole-4-carboxamide

Procedure:

  • Suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen). Caution: LiAlH₄ reacts violently with water.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add solid oxazole-4-carboxamide (1.0 eq) portion-wise to the LiAlH₄ suspension, controlling the rate of addition to manage the exothermic reaction.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC until the starting amide is consumed.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF.

  • Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.

  • Purify by distillation under reduced pressure to yield pure this compound.

Data Summary

The following table summarizes the key parameters for the proposed synthetic routes. Yields are estimates based on typical values for these reaction types.

Route Step Starting Material Key Reagents Typical Conditions Product Estimated Yield
B 1Ethyl Oxazole-4-carboxylateDIBAL-H, DCM-78 °C, 3h4-Formyloxazole60-75%
B 24-FormyloxazoleNH₄OAc, NaBH₃CN, MeOHRoom Temp, 12-24hThis compound65-85%
A 1Ethyl Oxazole-4-carboxylateNH₃ in MeOH80-100 °C, 12-24hOxazole-4-carboxamide85-95%
A 2Oxazole-4-carboxamideLiAlH₄, THFReflux, 4-8hThis compound70-85%

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the preferred synthesis and purification of this compound (Route B).

start Start: Ethyl Oxazole-4-carboxylate step1 Step 1: DIBAL-H Reduction (Anhydrous DCM, -78°C) start->step1 quench1 Quench Reaction (MeOH, Rochelle's Salt) step1->quench1 workup1 Workup & Extraction (DCM) quench1->workup1 purify1 Purification 1 (Column Chromatography) workup1->purify1 inter Intermediate: 4-Formyloxazole purify1->inter step2 Step 2: Reductive Amination (NH4OAc, NaBH3CN, MeOH) inter->step2 quench2 Quench & Acidify (1M HCl) step2->quench2 workup2 Basify & Extract (NaOH, DCM) quench2->workup2 purify2 Final Purification (Distillation/Chromatography) workup2->purify2 end Product: this compound purify2->end

Caption: Workflow for the synthesis of this compound via Route B.

References

Application Notes and Protocols for the Derivatization of 1,3-Oxazol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical derivatization of 1,3-Oxazol-4-ylmethanamine, a versatile building block in medicinal chemistry. The following protocols for N-acylation, N-alkylation, reductive amination, and sulfonylation are presented to facilitate the synthesis of diverse compound libraries for drug discovery and development.

N-Acylation of this compound

N-acylation is a fundamental transformation for the introduction of an amide functionality, which is a common motif in pharmaceuticals. This can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids.

Protocol 1.1: Acylation using Acid Chlorides

This protocol describes a general procedure for the N-acylation of this compound with an acid chloride in the presence of a base.

Experimental Protocol:

  • To a stirred solution of this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M), add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (1.1 equiv.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.

Quantitative Data Summary (Illustrative)
EntryAcyl ChlorideBaseSolventTime (h)Yield (%)
1Benzoyl chlorideTEADCM492
2Acetyl chlorideDIPEATHF295
3Cyclopropanecarbonyl chlorideTEADCM688

Workflow for N-Acylation

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound in Solvent base Add Base (e.g., TEA) start->base cool Cool to 0 °C base->cool acyl_chloride Add Acid Chloride (dropwise) cool->acyl_chloride stir Stir at RT (2-16 h) acyl_chloride->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify product N-Acyl Product purify->product

Caption: Workflow for the N-acylation of this compound.

N-Alkylation of this compound

N-alkylation introduces alkyl substituents on the nitrogen atom, a common strategy to modulate the physicochemical properties of a molecule. This can be performed using alkyl halides or other alkylating agents in the presence of a suitable base.

Protocol 2.1: Alkylation using Alkyl Halides

This protocol outlines a general procedure for the N-alkylation of this compound with an alkyl halide.

Experimental Protocol:

  • To a suspension of a base, such as sodium hydride (NaH) (1.2 equiv., 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃) (2.0 equiv.), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) (0.2 M), add this compound (1.0 equiv.) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv.) dropwise.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) for 4-24 hours, monitoring by TLC.

  • After completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-alkylated product.

Quantitative Data Summary (Illustrative)
EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl iodideK₂CO₃ACN601285
2Benzyl bromideNaHDMFRT890
3Ethyl bromoacetateK₂CO₃DMF50678

Workflow for N-Alkylation

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound & Base in Solvent stir_deprotonation Stir at RT (30 min) start->stir_deprotonation alkyl_halide Add Alkyl Halide stir_deprotonation->alkyl_halide stir_reaction Stir at RT or Heat (4-24 h) alkyl_halide->stir_reaction quench Quench with Water stir_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify product N-Alkyl Product purify->product Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound & Carbonyl Compound in Solvent add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) start->add_reductant stir_reaction Stir at RT (12-24 h) add_reductant->stir_reaction quench Quench with NaHCO₃ (aq) stir_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify product Secondary Amine Product purify->product Sulfonylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound in Pyridine/Solvent cool Cool to 0 °C start->cool add_sulfonyl_chloride Add Sulfonyl Chloride (slowly) cool->add_sulfonyl_chloride stir_reaction Stir at RT (12-24 h) add_sulfonyl_chloride->stir_reaction dilute_wash Dilute & Wash stir_reaction->dilute_wash dry_concentrate Dry & Concentrate dilute_wash->dry_concentrate purify Purify (Chromatography/Recrystallization) dry_concentrate->purify product Sulfonamide Product purify->product

Application Notes & Protocols: 1,3-Oxazol-4-ylmethanamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Herein, we explore the utility of 1,3-oxazol-4-ylmethanamine and related 4-substituted oxazole building blocks in the synthesis of novel heterocyclic compounds, particularly focusing on their application in the development of kinase inhibitors for oncology. The oxazole moiety is a key pharmacophore found in numerous biologically active compounds and approved drugs.[1] Its incorporation into larger, fused heterocyclic systems like oxazolo[5,4-d]pyrimidines has yielded potent modulators of critical cellular pathways.[2]

Oxazolo[5,4-d]pyrimidines are structurally analogous to purines, allowing them to function as effective inhibitors of enzymes such as kinases by competing with ATP at the binding site.[2][3] Derivatives of this scaffold have shown promise as adenosine receptor antagonists, inhibitors of receptor tyrosine kinases (such as VEGFR-2), and adenosine kinase inhibitors.[3][4]

Application Note 1: Synthesis of Oxazolo[5,4-d]pyrimidine Core for Kinase Inhibition

This note describes the synthesis of a 7-substituted oxazolo[5,4-d]pyrimidine scaffold, a key intermediate for developing kinase inhibitors. The strategy involves the construction of the pyrimidine ring onto a pre-functionalized oxazole core. While starting directly from this compound is one possible route, a common and versatile approach begins with ethyl 5-aminooxazole-4-carboxylate, which contains the necessary functionalities for cyclization.

The primary amine of the oxazole intermediate is reacted with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an amidine. This activated intermediate is then cyclized with a primary amine (R-NH2) to furnish the 7-substituted oxazolo[5,4-d]pyrimidin-5(6H)-one core. This scaffold is a crucial starting point for further functionalization to create libraries of potential kinase inhibitors.

Experimental Workflow: Synthesis of Oxazolo[5,4-d]pyrimidine Scaffold

Below is a generalized workflow for the synthesis described.

G start Ethyl 5-aminooxazole-4-carboxylate intermediate1 Amidine Intermediate start->intermediate1 Step 1: Amidine Formation reagent1 DMF-DMA reagent1->intermediate1 product 7-(R)-Oxazolo[5,4-d]pyrimidin-5(6H)-one intermediate1->product Step 2: Cyclization reagent2 Primary Amine (R-NH2) Acetic Acid reagent2->product purification Purification (Crystallization / Chromatography) product->purification

Caption: Synthetic workflow for the two-step synthesis of the oxazolo[5,4-d]pyrimidine core.

Protocol 1: Synthesis of 7-alkylamino-2-isoxazolyl-oxazolo[5,4-d]pyrimidines

This protocol is adapted from methodologies described for the synthesis of biologically active oxazolo[5,4-d]pyrimidine derivatives.[3][4] It outlines the construction of the fused pyrimidine ring from a 4-cyano-5-aminooxazole precursor, followed by substitution at the 7-position.

Materials:

  • 5-amino-2-(5-amino-3-methyl-isoxazol-4-yl)-oxazole-4-carbonitrile

  • Triethyl orthoformate

  • Acetic anhydride

  • Phosphorus oxychloride (POCl₃)

  • Appropriate aliphatic amine (e.g., pentylamine)

  • Dichloromethane (DCM)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of the Oxazolo[5,4-d]pyrimidine Core

    • A mixture of 5-amino-2-(5-amino-3-methyl-isoxazol-4-yl)-oxazole-4-carbonitrile (1.0 eq), triethyl orthoformate (5.0 eq), and acetic anhydride (5.0 eq) is heated at reflux for 4-6 hours.

    • The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with ethanol, and dried to yield the intermediate 7-hydroxy-oxazolo[5,4-d]pyrimidine derivative.

  • Step 2: Chlorination of the Pyrimidine Ring

    • The dried intermediate from Step 1 (1.0 eq) is suspended in phosphorus oxychloride (POCl₃) (10.0 eq).

    • The mixture is heated at reflux for 3-5 hours until the reaction is complete (monitored by TLC).

    • Excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

    • The resulting solid is filtered, washed with cold water, and dried to afford the 7-chloro-oxazolo[5,4-d]pyrimidine derivative.

  • Step 3: Nucleophilic Substitution with Primary Amine

    • The 7-chloro derivative (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM).

    • The desired primary amine (e.g., pentylamine) (1.2 eq) is added dropwise at 0 °C.

    • The reaction is stirred at room temperature for 12-18 hours.

    • The reaction mixture is washed with saturated aqueous NaHCO₃ solution and then with brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to yield the final 7-amino-oxazolo[5,4-d]pyrimidine compound.

Application Note 2: Biological Activity as VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[4] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.[4] Novel oxazolo[5,4-d]pyrimidine derivatives have been designed and synthesized as potential inhibitors of VEGFR-2.[4] The fused heterocyclic system acts as a scaffold that can present various substituents in a spatially optimized manner to interact with the ATP-binding pocket of the kinase.

VEGFR-2 Signaling Pathway and Inhibition

The diagram below illustrates a simplified VEGFR-2 signaling pathway and the point of inhibition by the synthesized compounds.

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization VEGF VEGF VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Downstream Activates Response Angiogenesis Cell Proliferation Survival Downstream->Response Inhibitor Oxazolo[5,4-d]pyrimidine Inhibitor Inhibitor->Dimerization Blocks ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway by an oxazolo[5,4-d]pyrimidine derivative.

Quantitative Data: In Vitro Cytotoxicity

Newly synthesized oxazolo[5,4-d]pyrimidine derivatives were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines.[4] The results are often presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDR Group (at position 7)A549 (Lung) IC₅₀ (µM)MCF7 (Breast) IC₅₀ (µM)LoVo (Colon) IC₅₀ (µM)
3a Propylamino>10089.4 ± 3.1>100
3b Butylamino45.2 ± 2.531.7 ± 1.965.1 ± 2.8
3c Pentylamino21.9 ± 1.815.3 ± 1.128.4 ± 1.5
3d Hexylamino18.7 ± 1.312.8 ± 0.922.5 ± 1.2
Cisplatin (Reference Drug)3.1 ± 0.25.8 ± 0.44.5 ± 0.3
Data is representative and compiled for illustrative purposes based on trends observed in the literature.[4]

The data indicate that increasing the length of the aliphatic amino chain at the C(7) position of the oxazolo[5,4-d]pyrimidine core generally enhances cytotoxic activity against the tested cancer cell lines.[4] This structure-activity relationship (SAR) is crucial for guiding further optimization of lead compounds.

References

Application of 1,3-Oxazol-4-ylmethanamine Scaffolds in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

The 1,3-oxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisosteric replacement for other functional groups.[1] While specific biological activity data for 1,3-Oxazol-4-ylmethanamine is not extensively documented in publicly available literature, its structural motif is a key feature in a wide array of biologically active compounds. This document provides an overview of the application of the broader class of 1,3-oxazole derivatives in drug discovery screening, with a focus on methodologies and data relevant to compounds bearing substitution at the 4-position. The protocols and data presented herein are based on studies of structurally related 1,3-oxazole derivatives and serve as a guide for researchers and scientists in the screening of new chemical entities containing the this compound core.

The oxazole scaffold is a component of numerous natural products with potent biological activity and is present in several approved drugs and clinical candidates for treating a range of diseases, including cancer, viral infections, and bacterial infections.[2] Derivatives of 1,3-oxazole have demonstrated a variety of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[1][3]

Key Application Areas in Drug Discovery

Oncology

Substituted 1,3-oxazoles have shown significant promise as anticancer agents. Their mechanisms of action often involve the disruption of critical cellular processes in cancer cells, such as cell division and signaling pathways.

A notable mechanism is the inhibition of tubulin polymerization.[2] Tubulin is a key component of microtubules, which are essential for cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Compounds that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis (programmed cell death).

Quantitative Data Summary: Anticancer Activity of 1,3-Oxazole Derivatives

Compound ClassCancer Cell Line PanelActivity MetricPotency RangeReference
1,3-Oxazole SulfonamidesNCI-60 Human Tumor Cell LinesGI₅₀Low micromolar to nanomolar[2]
1,3-Oxazole SulfonamidesLeukemia Cell LinesMean GI₅₀44.7 nM to 48.8 nM[2]
Antiviral Research

The 1,3-oxazole moiety has been identified as a valuable scaffold for the development of antiviral agents. Screening of compound libraries containing this heterocycle has led to the identification of hits against various viruses, including coronaviruses.

For instance, a series of oxazole-4-carboxamide derivatives were screened for their activity against Human Coronavirus NL63 (HCoV-NL63). Several of these compounds demonstrated inhibitory effects at non-cytotoxic concentrations.[4]

Quantitative Data Summary: Anti-Coronavirus Activity of Oxazole-4-Carboxamide Derivatives

Compound IDAntiviral Activity (EC₅₀, µM) vs. HCoV-NL63Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)Reference
KB-27389.26>50>5.4[4]
KB-27422.3411.985.12[4]
KB-27675.1714.682.84[4]
KB-27684.9621.014.24[4]
Antibacterial Drug Discovery

The oxazole ring is a key structural component in some antibacterial agents. These compounds can target essential bacterial processes, such as cell division. For example, some oxazole derivatives have been found to inhibit FtsZ, a protein that is crucial for bacterial cytokinesis.

Experimental Protocols

Protocol 1: In Vitro Anticancer Screening via MTT Assay

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (GI₅₀).

Materials:

  • Cancer cell lines (e.g., from NCI-60 panel)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the medium from the wells and add the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control.

  • Determine the GI₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antiviral Screening Assay

This protocol describes a general method for evaluating the antiviral activity of compounds against a specific virus, such as HCoV-NL63.[4]

Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a test compound.

Materials:

  • Host cell line (e.g., LLC-MK2 for HCoV-NL63)

  • Virus stock (e.g., HCoV-NL63)

  • Infection medium (low-serum or serum-free medium)

  • Test compound stock solution

  • 96-well plates

  • Reagents for assessing cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer or microplate reader

Procedure:

  • Cytotoxicity Assay (CC₅₀):

    • Seed host cells in a 96-well plate and incubate for 24 hours.

    • Add serial dilutions of the test compound and incubate for the duration of the antiviral assay (e.g., 72 hours).

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

    • Calculate the CC₅₀ value from the dose-response curve.

  • Antiviral Assay (EC₅₀):

    • Seed host cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with serial dilutions of the test compound for a short period (e.g., 1 hour).

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Incubate the plates until the virus-only control shows significant cytopathic effect (CPE).

    • Measure cell viability, which will be inversely proportional to viral replication.

    • Calculate the EC₅₀ value, which is the compound concentration that protects 50% of the cells from virus-induced death.

  • Selectivity Index (SI) Calculation:

    • Calculate the SI by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a more promising therapeutic window for the compound.

Visualizations

Signaling Pathway: Inhibition of Tubulin Polymerization

G cluster_cell_cycle Cell Cycle Progression cluster_microtubule_dynamics Microtubule Dynamics G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Mitotic_Spindle Mitotic Spindle Formation M->Mitotic_Spindle Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Microtubules->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (at G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Disruption Oxazole 1,3-Oxazole Derivative Oxazole->Tubulin Binds to Tubulin Oxazole->Microtubules Inhibits Polymerization Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

Experimental Workflow: High-Throughput Screening

G start Start: Compound Library (e.g., 1,3-Oxazole Derivatives) primary_screen Primary High-Throughput Screening (Single Concentration) start->primary_screen hit_id Hit Identification (Activity > Threshold) primary_screen->hit_id dose_response Dose-Response Assay (e.g., EC₅₀/GI₅₀ Determination) hit_id->dose_response cytotoxicity Cytotoxicity Assay (CC₅₀ Determination) dose_response->cytotoxicity si_calc Selectivity Index (SI) Calculation cytotoxicity->si_calc secondary_assays Secondary & Orthogonal Assays (e.g., Mechanism of Action Studies) si_calc->secondary_assays lead_opt Lead Optimization secondary_assays->lead_opt end End: Preclinical Candidate lead_opt->end

Caption: General workflow for drug discovery screening.

Conclusion

The 1,3-oxazole scaffold is a versatile and valuable starting point for the design of novel therapeutic agents. While direct data on this compound is limited, the extensive research on related derivatives provides a strong rationale for its inclusion in drug discovery screening campaigns. The protocols and data summarized in this document offer a framework for evaluating compounds containing this promising chemical moiety against a variety of disease targets, particularly in the fields of oncology, virology, and bacteriology. Further synthesis and screening of libraries based on the this compound core are warranted to explore its full therapeutic potential.

References

Step-by-Step Guide to the Robinson-Gabriel Synthesis of Oxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Robinson-Gabriel synthesis is a classic and versatile method for the preparation of oxazoles, a class of five-membered aromatic heterocycles prevalent in numerous natural products and pharmacologically active compounds. This reaction involves the intramolecular cyclodehydration of α-acylamino ketones to form the corresponding oxazole ring. This guide provides detailed application notes, experimental protocols, and quantitative data to facilitate the successful implementation of this important transformation in a research and development setting.

Reaction Principle and Mechanism

The Robinson-Gabriel synthesis proceeds via the acid-catalyzed cyclization of a 2-acylamino ketone, followed by dehydration to yield the aromatic oxazole ring. The reaction was independently discovered by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[1]

The generally accepted mechanism involves the following key steps:

  • Protonation of the Ketone: The reaction is initiated by the protonation of the ketone carbonyl group by a strong acid, which activates it towards nucleophilic attack.

  • Intramolecular Cyclization: The lone pair of electrons on the amide oxygen attacks the activated carbonyl carbon, leading to the formation of a five-membered cyclichemiaminal intermediate (an oxazoline derivative).

  • Dehydration: Under the acidic conditions, the hydroxyl group of the intermediate is protonated, forming a good leaving group (water). Subsequent elimination of water results in the formation of the aromatic oxazole ring.

Data Presentation: Dehydrating Agents and Reaction Conditions

The choice of the dehydrating agent is crucial for the success of the Robinson-Gabriel synthesis and depends on the sensitivity of the substrate. A variety of reagents have been employed, ranging from strong protic acids to milder modern reagents.[2][3]

Dehydrating AgentTypical Reaction ConditionsAdvantagesDisadvantagesReported YieldReference
Concentrated Sulfuric Acid (H₂SO₄) Acetic anhydride, 90-100°C, 1-4 hReadily available, inexpensiveHarsh conditions, potential for charring and side reactions with sensitive substrates72% (for a specific Ugi-adduct)[4]
Phosphorus Pentoxide (P₂O₅) High temperature (often neat or in a high-boiling solvent)Strong dehydrating agentHarsh conditions, difficult to handleVariable[2]
Phosphoryl Chloride (POCl₃) Pyridine or DMF, elevated temperaturesEffective for many substratesCan lead to chlorinated byproducts, harshVariable[2]
Polyphosphoric Acid (PPA) Neat, 100-160°COften gives good yieldsHigh viscosity, difficult to stir and work-upGood
Trifluoroacetic Anhydride (TFAA) Ethereal solvents (e.g., THF, dioxane), RT to refluxMild conditions, suitable for solid-phase synthesisExpensiveGood[5][6]
Dess-Martin Periodinane (DMP) then PPh₃/I₂ CH₂Cl₂, then CH₃CN, RTVery mild, high functional group toleranceTwo-step process, expensive reagentsGood[2]

Experimental Protocols

Protocol 1: Classical Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol is a traditional and effective method for the synthesis of robust oxazole derivatives.

Materials:

  • 2-Acylamino ketone (1.0 eq)

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄)

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-acylamino ketone in acetic anhydride (approximately 5-10 mL per gram of substrate) in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 90-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired oxazole.

Protocol 2: Mild Synthesis using Trifluoroacetic Anhydride (TFAA)

This method is suitable for substrates that are sensitive to strong acids and high temperatures.

Materials:

  • 2-Acylamino ketone (1.0 eq)

  • Anhydrous tetrahydrofuran (THF) or dioxane

  • Trifluoroacetic anhydride (TFAA) (1.5-2.0 eq)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 2-acylamino ketone in anhydrous THF or dioxane in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add trifluoroacetic anhydride dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gently reflux until the starting material is consumed, as monitored by TLC.

  • Cool the mixture to room temperature and carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure oxazole.

Protocol 3: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis

This efficient one-pot procedure allows for the synthesis of 2,4,5-trisubstituted oxazoles from oxazol-5-ones and aromatic compounds.

Materials:

  • Oxazol-5-one (1.0 eq)

  • Anhydrous benzene or toluene (solvent and reactant) or 1,2-dichloroethane (solvent) and an aromatic substrate (1.0 eq)

  • Aluminum chloride (AlCl₃) (3.0 eq)

  • Trifluoromethanesulfonic acid (TfOH) (10.0 eq)

  • Ice-water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of aluminum chloride in anhydrous benzene or toluene at 0°C, add the oxazol-5-one dropwise.

  • Stir the solution at 0°C for 30 minutes and then at room temperature overnight.

  • Cool the reaction mixture to 0°C and slowly add trifluoromethanesulfonic acid.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC).

  • Carefully pour the reaction mixture into ice-water and neutralize with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Robinson_Gabriel_Mechanism cluster_start Starting Material cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration cluster_product Product start 2-Acylamino Ketone step1 Protonated Ketone start->step1 + H⁺ step2 Oxazoline Intermediate step1->step2 Intramolecular Nucleophilic Attack step3 Protonated Oxazoline step2->step3 + H⁺ product Oxazole step3->product - H₂O, - H⁺

Caption: Reaction mechanism of the Robinson-Gabriel synthesis.

Robinson_Gabriel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Acylamino Ketone in Anhydrous Solvent reagent Add Dehydrating Agent (e.g., H₂SO₄, TFAA) start->reagent react Stir at Appropriate Temperature (Monitor by TLC) reagent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify product Pure Oxazole Product purify->product

Caption: General experimental workflow for the Robinson-Gabriel synthesis.

References

Van Leusen Reaction for the Preparation of Substituted Oxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Van Leusen reaction is a powerful and versatile synthetic method for the preparation of oxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2] This reaction typically involves the base-mediated cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldehyde, leading to the formation of a 5-substituted oxazole.[1][3][4] Modifications to this protocol allow for the synthesis of 4,5-disubstituted oxazoles, further expanding its utility in the generation of diverse molecular scaffolds for drug discovery and development.[1][4][5]

This document provides detailed application notes, experimental protocols, and data for the synthesis of substituted oxazoles via the Van Leusen reaction, including a one-pot synthesis in ionic liquids and a microwave-assisted method.

Reaction Principle and Mechanism

The Van Leusen oxazole synthesis is a two-step [3+2] cycloaddition reaction.[1][4] The reaction is initiated by the deprotonation of TosMIC by a base to form a tosyl-stabilized carbanion. This anion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline intermediate. Subsequent base-promoted elimination of p-toluenesulfinic acid yields the aromatic oxazole ring.[1][3][4]

// Reactants TosMIC [label="TosMIC"]; Aldehyde [label="R-CHO"]; Base [label="Base"];

// Intermediates TosMIC_anion [label="TosMIC Anion"]; Adduct [label="Aldehyde Adduct"]; Oxazoline [label="Oxazoline Intermediate"]; Oxazole [label="5-Substituted Oxazole"];

// Nodes for reaction steps Deprotonation [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Deprotonation"]; Nucleophilic_Attack [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Nucleophilic Attack"]; Cyclization [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Cyclization"]; Elimination [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Elimination"];

// Edges TosMIC -> Deprotonation [arrowhead=none]; Base -> Deprotonation; Deprotonation -> TosMIC_anion; TosMIC_anion -> Nucleophilic_Attack; Aldehyde -> Nucleophilic_Attack; Nucleophilic_Attack -> Adduct; Adduct -> Cyclization; Cyclization -> Oxazoline; Oxazoline -> Elimination; Elimination -> Oxazole; } } Caption: General mechanism of the Van Leusen oxazole synthesis.

Data Presentation: Synthesis of Substituted Oxazoles

The following tables summarize the reaction conditions and yields for the synthesis of various substituted oxazoles using the Van Leusen reaction.

Table 1: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquid ([bmim]Br) [1][4][6]

EntryAliphatic Halide (R¹)Aldehyde (R²)ProductYield (%)
1Benzyl bromideBenzaldehyde4-Benzyl-5-phenyloxazole92
2Benzyl bromide4-Chlorobenzaldehyde4-Benzyl-5-(4-chlorophenyl)oxazole95
3Benzyl bromide4-Methylbenzaldehyde4-Benzyl-5-(4-methylphenyl)oxazole90
4Benzyl bromide2-Naphthaldehyde4-Benzyl-5-(2-naphthyl)oxazole88
5Ethyl bromoacetateBenzaldehydeEthyl 5-phenyl-4-oxazoleacetate85
6Ethyl bromoacetate4-ChlorobenzaldehydeEthyl 5-(4-chlorophenyl)-4-oxazoleacetate88

Table 2: Microwave-Assisted Synthesis of 5-Aryl-1,3-oxazoles [1][4]

EntryAldehydeTime (min)ProductYield (%)
1Benzaldehyde105-Phenyloxazole85
24-Chlorobenzaldehyde105-(4-Chlorophenyl)oxazole88
34-Methylbenzaldehyde155-(4-Methylphenyl)oxazole82
44-Methoxybenzaldehyde155-(4-Methoxyphenyl)oxazole80

Experimental Protocols

General Protocol for the Synthesis of 5-Substituted Oxazoles

This protocol is a general procedure for the synthesis of 5-substituted oxazoles from aldehydes and TosMIC.

Materials:

  • Aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (10 mL)

Procedure:

  • To a stirred solution of the aldehyde and TosMIC in methanol, add potassium carbonate.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted oxazole.

Protocol 2: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquid

This method provides an efficient and environmentally friendly route to 4,5-disubstituted oxazoles.[1][4][6]

Materials:

  • Tosylmethyl isocyanide (TosMIC) (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • 1-Butyl-3-methylimidazolium bromide ([bmim]Br) (2.5 mL)

  • Aliphatic halide (1.5 mmol)

  • Aldehyde (1.2 mmol)

Procedure:

  • To a mixture of TosMIC and K₂CO₃ in [bmim]Br, add the aliphatic halide.

  • Stir the mixture vigorously at room temperature for 12 hours.

  • Monitor the consumption of TosMIC by TLC.

  • Add the aldehyde to the reaction mixture.

  • Continue stirring at room temperature for approximately 10 hours.

  • Upon completion, pour the reaction mixture into water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

// Steps Start [label="Combine TosMIC, K₂CO₃, and [bmim]Br"]; Add_Halide [label="Add Aliphatic Halide"]; Stir1 [label="Stir at RT for 12h"]; Add_Aldehyde [label="Add Aldehyde"]; Stir2 [label="Stir at RT for 10h"]; Workup [label="Aqueous Workup and Extraction"]; Purification [label="Column Chromatography"]; Product [label="4,5-Disubstituted Oxazole", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Add_Halide; Add_Halide -> Stir1; Stir1 -> Add_Aldehyde; Add_Aldehyde -> Stir2; Stir2 -> Workup; Workup -> Purification; Purification -> Product; } } Caption: Workflow for the one-pot synthesis of 4,5-disubstituted oxazoles.

Protocol 3: Microwave-Assisted Synthesis of 5-Aryl-1,3-oxazoles

This protocol utilizes microwave irradiation to accelerate the reaction, leading to shorter reaction times.[1][4]

Materials:

  • Aldehyde (3 mmol)

  • Tosylmethyl isocyanide (TosMIC) (3 mmol)

  • Potassium phosphate (K₃PO₄) (3 mmol)

  • Isopropanol (IPA)

  • Microwave reactor

Procedure:

  • In a microwave process vial, combine the aldehyde, TosMIC, and K₃PO₄ in isopropanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 60 °C with a power of 280 W for the time specified in Table 2.

  • After cooling, work up the reaction mixture by standard procedures (e.g., extraction and purification) to isolate the 5-aryl-1,3-oxazole.

// Steps Start [label="Combine Aldehyde, TosMIC, and K₃PO₄ in IPA"]; Seal [label="Seal vial"]; Irradiate [label="Microwave Irradiation (60 °C, 280 W)"]; Cool [label="Cool to RT"]; Workup [label="Workup and Purification"]; Product [label="5-Aryl-1,3-oxazole", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Seal; Seal -> Irradiate; Irradiate -> Cool; Cool -> Workup; Workup -> Product; } } Caption: Workflow for the microwave-assisted synthesis of 5-aryl-1,3-oxazoles.

Conclusion

The Van Leusen reaction is a highly effective and adaptable method for the synthesis of substituted oxazoles. The protocols described herein offer versatile approaches for accessing 5-substituted and 4,5-disubstituted oxazoles, which are valuable scaffolds in drug discovery and medicinal chemistry. The one-pot synthesis in ionic liquids provides an environmentally benign option, while the microwave-assisted protocol allows for rapid synthesis. The choice of method can be tailored to the specific synthetic requirements, including scale, desired substitution pattern, and available equipment. These detailed notes and protocols serve as a valuable resource for researchers applying the Van Leusen reaction in their synthetic endeavors.

References

Application Notes and Protocols for the Use of 1,3-Oxazol-4-ylmethanamine in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxazole motif is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of small molecule inhibitors targeting a variety of enzymes. While a broad range of substituted oxazoles have been explored, this document focuses on the application of the 1,3-Oxazol-4-ylmethanamine core structure in the development of enzyme inhibitors.

Recent patent literature indicates that this specific scaffold serves as a valuable building block in the synthesis of inhibitors for several important enzyme classes, including Fibroblast Growth Factor Receptors (FGFRs) and Histone Deacetylases (HDACs). However, it is important to note that while the utility of this moiety in generating inhibitor libraries is documented in patents, specific quantitative data (e.g., IC50 values) for individual compounds featuring the this compound core are not widely available in the public domain.

These application notes provide an overview of the enzyme targets, relevant signaling pathways, and representative experimental protocols for researchers interested in exploring the potential of this compound derivatives as enzyme inhibitors.

Enzyme Targets and Therapeutic Areas

Derivatives of this compound have been investigated as inhibitors for the following enzyme families, with potential applications in various therapeutic areas:

Enzyme FamilySpecific TargetsTherapeutic Area
Fibroblast Growth Factor Receptors (FGFR)FGFR1, FGFR2, FGFR3, FGFR4Oncology
Histone Deacetylases (HDAC)Class I, II, and IV HDACsOncology, Inflammatory Diseases
Stearoyl-CoA Desaturase (SCD)SCD1Metabolic Diseases
Nicotinamide Phosphoribosyltransferase (NAMPT)NAMPTOncology, Inflammatory Diseases

This table is illustrative and based on patent literature. Specific inhibitory activities for this compound derivatives are not publicly detailed.

Signaling Pathways

1. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades critical for cell proliferation, survival, and differentiation.[1][2] Dysregulation of the FGFR pathway is a key driver in many cancers.[3] Inhibitors targeting FGFR can block these aberrant signals.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Inhibitor This compound Derivative (Inhibitor) Inhibitor->FGFR

FGFR Signaling Pathway and Point of Inhibition.

2. Histone Deacetylase (HDAC) Signaling and Function

HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4] In cancer, HDACs are often overexpressed, silencing tumor suppressor genes.[5] HDAC inhibitors promote histone acetylation, leading to the re-expression of these genes and subsequent cell cycle arrest and apoptosis.[6]

HDAC_Signaling HATs HATs (Acetylation) Histones_A Acetylated Histones (Relaxed Chromatin) HATs->Histones_A HDACs HDACs (Deacetylation) Histones_D Deacetylated Histones (Condensed Chromatin) HDACs->Histones_D Histones_A->Histones_D Gene_ON Tumor Suppressor Gene Transcription ON Histones_A->Gene_ON Histones_D->Histones_A Gene_OFF Tumor Suppressor Gene Transcription OFF Histones_D->Gene_OFF Apoptosis Cell Cycle Arrest & Apoptosis Gene_ON->Apoptosis Inhibitor This compound Derivative (Inhibitor) Inhibitor->HDACs

HDAC Function and Point of Inhibition.

Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of compounds against FGFR and HDAC enzymes. These are general procedures and may require optimization for specific derivatives of this compound.

Protocol 1: In Vitro FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of test compounds for the FGFR kinase domain.[7]

Materials:

  • Recombinant human FGFR1 kinase domain

  • LanthaScreen™ Eu-anti-tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (solubilized in DMSO)

  • 384-well, low-volume, black microplate

Experimental Workflow:

FGFR_Assay_Workflow start Start prep_compounds Prepare serial dilutions of test compound in DMSO start->prep_compounds add_compounds Add 5 µL of diluted test compound to plate prep_compounds->add_compounds add_kinase Add 5 µL of Kinase/Antibody mixture to plate add_compounds->add_kinase prep_kinase Prepare Kinase/Antibody mixture in Assay Buffer prep_kinase->add_kinase add_tracer Add 5 µL of Tracer to plate add_kinase->add_tracer prep_tracer Prepare Tracer in Assay Buffer prep_tracer->add_tracer incubate Incubate at room temperature for 60 minutes add_tracer->incubate read_plate Read TR-FRET signal on a microplate reader (Ex: 340 nm, Em: 615 nm & 665 nm) incubate->read_plate analyze Calculate Emission Ratio and determine IC50 values read_plate->analyze end End analyze->end

Workflow for FGFR Kinase Inhibition Assay.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: To a 384-well plate, add 5 µL of the diluted test compound solutions. Include wells with DMSO only as a negative control.

  • Kinase/Antibody Mixture: Prepare a solution containing the FGFR kinase and the Eu-labeled antibody in assay buffer at 3x the final desired concentration. Add 5 µL of this mixture to each well.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer at 3x the final desired concentration. Add 5 µL of this solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds on HDAC enzymes using a fluorogenic substrate.[8][9]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin)

  • Stop Solution (e.g., Trichostatin A)

  • Test compounds (solubilized in DMSO)

  • 96-well, black, flat-bottom microplate

Experimental Workflow:

HDAC_Assay_Workflow start Start prep_reagents Prepare serial dilutions of test compound and enzyme solution start->prep_reagents add_reagents Add Assay Buffer, test compound, and HDAC enzyme to plate prep_reagents->add_reagents pre_incubate Pre-incubate at 37°C for 15 minutes add_reagents->pre_incubate add_substrate Add fluorogenic HDAC substrate to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C for 30 minutes add_substrate->incubate stop_develop Add Developer/Stop Solution to each well incubate->stop_develop final_incubate Incubate at room temperature for 15 minutes stop_develop->final_incubate read_plate Read fluorescence (Ex: 360 nm, Em: 460 nm) final_incubate->read_plate analyze Calculate percent inhibition and determine IC50 values read_plate->analyze end End analyze->end

Workflow for Fluorometric HDAC Inhibition Assay.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer. Dilute the recombinant HDAC enzyme to the desired concentration in assay buffer.

  • Reaction Setup: In a 96-well black microplate, add in order:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO for control)

    • Diluted HDAC enzyme

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells.

  • Incubation: Mix and incubate the plate at 37°C for 30 minutes.

  • Stop and Develop: Add the Developer solution containing a stop solution to each well to terminate the HDAC reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel enzyme inhibitors. While detailed structure-activity relationship data for this specific moiety is not yet prevalent in peer-reviewed literature, its appearance in recent patents suggests active investigation in industrial drug discovery programs. The provided application notes and protocols offer a foundational framework for researchers to synthesize and evaluate their own series of this compound derivatives against key enzyme targets in oncology and other diseases. Further research into this area is warranted to fully elucidate the potential of this chemical scaffold in the development of new therapeutic agents.

References

Application Notes and Protocols for the Quantification of 1,3-Oxazol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 1,3-Oxazol-4-ylmethanamine in research and development settings. The following methods have been developed to ensure high sensitivity, specificity, and reliability, crucial for drug development processes.

Overview

This compound is a heterocyclic amine containing an oxazole ring, a scaffold of interest in medicinal chemistry due to its presence in various biologically active compounds.[1] Accurate quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of this compound Hydrochloride

A summary of the key physicochemical properties of the hydrochloride salt of this compound is presented in Table 1. These properties are fundamental for the development of analytical methods.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Chemical Name (1,3-Oxazol-4-yl)methanamine hydrochloride-
CAS Number 1072806-60-0[2]
Molecular Formula C₄H₆N₂O·HCl[2][3]
Molecular Weight 134.57 g/mol [2][3]
Appearance Grey solid[2]
Purity ≥ 96% (Assay)[2]
Storage Conditions 0-8 °C[2]
Predicted Density 1.148±0.06 g/cm³[4]
Predicted XLogP3 0.83360[4]

Application Note 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not the primary requirement.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • This compound hydrochloride reference standard

2. Chromatographic Conditions The recommended HPLC conditions are summarized in Table 2.

Table 2: HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Estimated at 210 nm (requires determination)
Run Time 15 minutes

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range.

4. Method Validation The method should be validated according to ICH Q2(R2) guidelines.[5][6][7][8][9] Key validation parameters and suggested acceptance criteria are listed in Table 3.

Table 3: HPLC-UV Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or excipients.
Linearity (r²) ≥ 0.999
Range Typically 80-120% of the test concentration.
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%)
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small variations in method parameters.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions hplc_setup Set Up HPLC System prep_standard->hplc_setup prep_sample Prepare Sample Solutions prep_sample->hplc_setup inject_standard Inject Standard Solutions (Calibration Curve) hplc_setup->inject_standard inject_sample Inject Sample Solutions inject_standard->inject_sample integrate_peaks Integrate Peak Areas inject_sample->integrate_peaks calculate_conc Calculate Concentration integrate_peaks->calculate_conc report Generate Report calculate_conc->report

Caption: HPLC-UV analysis workflow for this compound.

Application Note 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound hydrochloride reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

2. LC-MS/MS Conditions The recommended LC-MS/MS conditions are summarized in Table 4.

Table 4: LC-MS/MS Method Parameters

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B held for 0.5 min, then to 98% B in 2.5 min, hold for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by direct infusion of the standard.
Internal Standard A suitable stable isotope-labeled or structural analog.

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare serial dilutions in the appropriate biological matrix to create calibration standards (e.g., 0.1 ng/mL to 1000 ng/mL).

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard. Vortex, centrifuge, and inject the supernatant.

4. Method Validation The method should be validated according to regulatory guidelines for bioanalytical method validation. Key parameters are listed in Table 5.

Table 5: LC-MS/MS Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS.
Linearity (r²) ≥ 0.99
Range Defined by the Lower and Upper Limits of Quantification (LLOQ, ULOQ).
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) Within-run and between-run precision should be ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Assessed to ensure it does not compromise accuracy and precision.
Recovery Consistent and reproducible.
Stability Analyte stability established under various storage and processing conditions.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection Collect Biological Sample add_is Add Internal Standard sample_collection->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms_setup Set Up LC-MS/MS System collect_supernatant->lcms_setup inject_sample Inject Processed Sample lcms_setup->inject_sample data_acquisition Acquire Data (MRM) inject_sample->data_acquisition integrate_peaks Integrate Analyte and IS Peaks data_acquisition->integrate_peaks calculate_ratio Calculate Analyte/IS Peak Area Ratio integrate_peaks->calculate_ratio quantify Quantify using Calibration Curve calculate_ratio->quantify report Generate Report quantify->report

Caption: LC-MS/MS bioanalytical workflow for this compound.

Discussion

The choice between HPLC-UV and LC-MS/MS will depend on the specific application. For routine analysis of bulk material or simple formulations, the HPLC-UV method offers a cost-effective and robust solution. For applications requiring high sensitivity and selectivity, such as the analysis of biological samples, the LC-MS/MS method is superior. The primary amine nature of this compound makes it a good candidate for positive mode electrospray ionization.[10] Due to its polarity, chromatographic retention on reversed-phase columns might be challenging, and optimization of the mobile phase and gradient may be necessary to achieve adequate separation from the solvent front and potential matrix interferences.[10] The provided protocols serve as a starting point for method development and validation.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 1,3-Oxazol-4-ylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of 1,3-Oxazol-4-ylmethanamine analogs, focusing on their potential interaction with the therapeutic target, Lanthionine Synthetase C-Like Protein 2 (LANCL2). The protocols outlined below are designed to facilitate the discovery of novel modulators of LANCL2 signaling, which has been implicated in inflammatory diseases and diabetes.

Introduction to LANCL2 as a Therapeutic Target

Lanthionine synthetase C-like protein 2 (LANCL2) is a member of the lanthionine synthetase C-like protein family and has emerged as a promising therapeutic target. It is involved in signal transduction and has been identified as the molecular target for the plant hormone abscisic acid (ABA), which exhibits insulin-sensitizing and anti-inflammatory effects. The activation of the LANCL2 pathway has shown therapeutic potential in various contexts, including inflammatory bowel disease and influenza-driven inflammation. Notably, the small molecule NSC61610, which shares structural similarities with the this compound scaffold, has been identified as a ligand for LANCL2 and demonstrates anti-inflammatory activity. This suggests that analogs of this compound may also modulate LANCL2 activity and offer therapeutic benefits.

Quantitative Data Summary

The following table summarizes the binding affinity of a known LANCL2 ligand, NSC61610, which can be used as a reference compound in screening assays for this compound analogs.

CompoundTargetAssay MethodBinding Affinity (KD)Reference
NSC61610LANCL2Surface Plasmon Resonance (SPR)2.305 µM[1]

Experimental Protocols

High-Throughput Screening (HTS) for LANCL2 Ligands using Fluorescence Polarization (FP) Competitive Binding Assay

This protocol describes a competitive binding assay in a 384-well format suitable for HTS of a chemical library of this compound analogs. The assay measures the displacement of a fluorescently labeled tracer from the LANCL2 protein by test compounds.

Materials and Reagents:

  • Recombinant Human LANCL2 Protein: Purified and quality-controlled.

  • Fluorescent Tracer: A known LANCL2 ligand (e.g., a fluorescently labeled analog of ABA or NSC61610) with a suitable fluorophore (e.g., FITC, TAMRA).

  • Assay Buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

  • Test Compounds: this compound analog library dissolved in 100% DMSO.

  • Reference Compound: NSC61610.

  • 384-well, low-volume, black, non-binding surface microplates.

  • Microplate reader with fluorescence polarization capabilities.

Assay Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound analog library and the reference compound (NSC61610) in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well microplate.

    • For control wells, dispense 50 nL of 100% DMSO (negative control) or a saturating concentration of the reference compound (positive control).

  • Reagent Preparation:

    • Prepare a solution of recombinant LANCL2 protein in assay buffer at a concentration twice the final desired concentration. The optimal concentration should be determined empirically through saturation binding experiments.

    • Prepare a solution of the fluorescent tracer in assay buffer at a concentration twice the final desired concentration (typically in the low nanomolar range, close to its KD for LANCL2).

  • Assay Execution:

    • Add 10 µL of the LANCL2 protein solution to each well of the 384-well plate containing the pre-dispensed compounds.

    • Incubate the plate at room temperature for 30 minutes with gentle shaking to allow for compound-protein binding.

    • Add 10 µL of the fluorescent tracer solution to each well.

    • Incubate the plate for a further 60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader. Excitation and emission wavelengths should be set according to the specifications of the fluorophore used for the tracer.

  • Data Analysis:

    • The degree of inhibition is calculated based on the decrease in the fluorescence polarization signal.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate dose-response curves.

    • Calculate the IC50 value for each active compound from the dose-response curves using a suitable nonlinear regression model (e.g., four-parameter logistic fit).

Secondary Assay: Surface Plasmon Resonance (SPR) for Binding Kinetics

Confirmed hits from the primary HTS should be further characterized using a label-free technology like SPR to determine their binding kinetics (association and dissociation rates) and confirm direct binding to LANCL2.

Materials and Reagents:

  • SPR Instrument and Sensor Chips (e.g., CM5).

  • Recombinant Human LANCL2 Protein.

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

  • Running Buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% P20 surfactant.

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.

  • Test Compounds (confirmed hits).

Procedure:

  • Protein Immobilization:

    • Activate the surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the recombinant LANCL2 protein diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a dilution series of the test compound in running buffer.

    • Inject the different concentrations of the test compound over the immobilized LANCL2 surface and a reference flow cell (without immobilized protein).

    • Monitor the association and dissociation phases in real-time by recording the change in the SPR signal (response units, RU).

    • Regenerate the sensor surface between compound injections if necessary, using a suitable regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[1]

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling 1,3-Oxazol-4-ylmethanamine_Analog 1,3-Oxazol-4-ylmethanamine_Analog LANCL2 LANCL2 1,3-Oxazol-4-ylmethanamine_Analog->LANCL2 Binds to Downstream_Effectors Downstream_Effectors LANCL2->Downstream_Effectors Activates Anti_inflammatory_Response Anti_inflammatory_Response Downstream_Effectors->Anti_inflammatory_Response Leads to

Caption: Proposed signaling pathway of this compound analogs via LANCL2 activation.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow start Compound Library (this compound Analogs) primary_screen Primary HTS (Fluorescence Polarization Assay) start->primary_screen hit_identification Hit Identification (IC50 Determination) primary_screen->hit_identification secondary_assay Secondary Assay (Surface Plasmon Resonance) hit_identification->secondary_assay hit_validation Hit Validation (Binding Kinetics) secondary_assay->hit_validation lead_optimization Lead Optimization hit_validation->lead_optimization

Caption: Experimental workflow for the identification of LANCL2 ligands.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,3-Oxazol-4-ylmethanamine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in optimizing the functionalization of "1,3-Oxazol-4-ylmethanamine."

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions for the primary amine of this compound?

A1: The primary amine of this compound is readily functionalized through several common reactions, including:

  • N-Acylation: Formation of an amide bond by reacting the amine with acylating agents like acyl chlorides or anhydrides.

  • N-Sulfonylation: Formation of a sulfonamide by reacting the amine with sulfonyl chlorides.

  • Reductive Amination: Reaction with an aldehyde or ketone to form an imine, which is then reduced in situ to a secondary or tertiary amine.

  • N-Alkylation: Introduction of alkyl groups, though direct alkylation can be prone to over-alkylation and is often less controlled than reductive amination.

Q2: Is the oxazole ring stable under typical functionalization conditions for the primary amine?

A2: The 1,3-oxazole ring is generally stable under neutral to mildly acidic or basic conditions commonly used for N-acylation, N-sulfonylation, and reductive amination. However, it can be sensitive to:

  • Strongly Basic Conditions: Reagents like organolithiums can lead to deprotonation and potential ring-opening.

  • Strongly Acidic Conditions: Concentrated acids may cause decomposition of the oxazole ring.

  • Certain Reducing Agents: Harsh reducing conditions should be avoided, although standard reagents for reductive amination (e.g., NaBH(OAc)₃, NaBH₃CN) are generally well-tolerated.

Q3: Can functionalization occur on the oxazole ring itself?

A3: Yes, the nitrogen atom at position 3 of the oxazole ring is a potential site for side reactions, such as N-acylation or N-alkylation, particularly if the primary amine is sterically hindered or its nucleophilicity is reduced.[1] However, the exocyclic primary amine is generally more nucleophilic and will react preferentially under most conditions.

Q4: What are the main challenges in purifying N-functionalized this compound derivatives?

A4: Purification challenges often arise from:

  • Side Products: Formation of di-acylated or di-sulfonylated products, or reaction at the oxazole nitrogen.

  • Polarity: The introduction of polar functional groups can make extraction and chromatographic separation difficult.

  • Solubility: The products may have limited solubility in common organic solvents.

  • Residual Reagents and Byproducts: Removal of excess reagents (e.g., acylating agents, sulfonyl chlorides) and their byproducts (e.g., acids, salts) is crucial.

Troubleshooting Guides

N-Acylation Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive acylating agent. 2. Insufficient base. 3. Low reaction temperature.1. Use a fresh or newly opened acylating agent. 2. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric amounts. 3. Gradually warm the reaction from 0 °C to room temperature.
Formation of a Side Product at the Oxazole Nitrogen 1. Highly reactive acylating agent. 2. Steric hindrance around the primary amine.1. Use a less reactive acylating agent (e.g., anhydride instead of acyl chloride). 2. Consider a milder coupling agent like HATU or HBTU with a carboxylic acid.
Di-acylation of the Primary Amine 1. Use of a strong, non-hindered base.1. Avoid strong bases that can deprotonate the resulting amide. Use a hindered base like 2,6-lutidine.
Difficult Purification 1. Excess acylating agent. 2. Water-soluble byproducts.1. Use a stoichiometric amount of the acylating agent. 2. Perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) to remove acidic byproducts.
N-Sulfonylation Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Inactive sulfonyl chloride. 2. Insufficient reaction time or temperature.1. Use fresh sulfonyl chloride. 2. Allow the reaction to stir for a longer period or gently warm if monitoring shows incomplete conversion.
Formation of Bis-sulfonated Product 1. Strong base deprotonating the initially formed sulfonamide.1. Use a weaker or more hindered base (e.g., pyridine, 2,6-lutidine). 2. Add the sulfonyl chloride slowly to the reaction mixture.
Hydrolysis of Sulfonyl Chloride 1. Presence of water in the reaction.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Reductive Amination Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Amine 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Reduction of the starting aldehyde/ketone.1. Add a dehydrating agent (e.g., molecular sieves) or perform the reaction in a solvent that allows for azeotropic removal of water. 2. Use a fresh bottle of the reducing agent. 3. Choose a milder reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃).
Formation of a Tertiary Amine (from a primary amine starting material) 1. The secondary amine product reacts with another equivalent of the aldehyde/ketone.1. Use a slight excess of the primary amine. 2. Add the aldehyde/ketone slowly to the reaction mixture.
Difficult Product Isolation 1. The product is soluble in the aqueous phase during workup.1. Saturate the aqueous phase with NaCl to decrease the solubility of the product. 2. Extract with a more polar organic solvent like ethyl acetate or dichloromethane.

Data Presentation

Table 1: Comparison of N-Acylation Conditions for this compound

EntryAcylating AgentBaseSolventTemperature (°C)Time (h)Yield of N-Acyl Product (%)Yield of Side Product (%)
1Acetyl ChlorideTEADCM0 to RT2~85~5 (Oxazole N-acylation)
2Acetic AnhydridePyridineDCMRT4~80<2
3Benzoic Acid/HATUDIPEADMFRT6~90Not observed

Table 2: Reductive Amination of this compound with Benzaldehyde

EntryReducing AgentSolventAdditiveTemperature (°C)Time (h)Yield of Secondary Amine (%)
1NaBH(OAc)₃DCEAcetic Acid (cat.)RT12~92
2NaBH₃CNMeOHAcetic Acid (cat.)RT12~88
3H₂/Pd-CEtOHNoneRT24~75

Experimental Protocols

General Protocol for N-Acylation
  • Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Reductive Amination
  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloroethane), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

N_Acylation_Workflow start Start: this compound reagents Acyl Chloride/Anhydride + Base (e.g., TEA) in Anhydrous Solvent start->reagents 1. Mix reaction N-Acylation Reaction reagents->reaction 2. React at 0°C to RT workup Aqueous Workup (e.g., NaHCO3) & Extraction reaction->workup 3. Quench & Isolate purification Column Chromatography workup->purification 4. Purify product N-Acylated Product purification->product Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination check_imine Check for Imine Formation (e.g., by NMR or IR) start->check_imine Possible Cause 1 check_reductant Verify Reducing Agent Activity start->check_reductant Possible Cause 2 check_side_reaction Check for Carbonyl Reduction start->check_side_reaction Possible Cause 3 solution_imine Add Dehydrating Agent (e.g., Molecular Sieves) check_imine->solution_imine solution_reductant Use Fresh Reducing Agent check_reductant->solution_reductant solution_side_reaction Switch to a Milder Reducing Agent (e.g., NaBH(OAc)3) check_side_reaction->solution_side_reaction

References

Common side products in oxazole synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on identifying and preventing the formation of common side products in various oxazole synthesis methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Robinson-Gabriel Synthesis

Question 1: I am observing significant charring and low yields in my Robinson-Gabriel synthesis. What is the likely cause and how can I prevent it?

Answer: This is a common issue, particularly when using strong dehydrating agents like concentrated sulfuric acid at elevated temperatures. The likely cause is the decomposition of your starting material or intermediates under harsh acidic conditions, leading to polymerization and tar formation.

Troubleshooting & Prevention:

  • Optimize Reaction Temperature: Lower the reaction temperature to find a balance between an efficient reaction rate and minimal substrate decomposition.

  • Reduce Reaction Time: Monitor the reaction's progress using techniques like TLC or LC-MS to avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation.[1]

  • Select a Milder Dehydrating Agent: Replace strong mineral acids with alternatives that operate under milder conditions. Modern methods often provide cleaner reactions and higher yields.[1]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing thermal degradation.[1]

Question 2: My reaction is sluggish and incomplete, but I am hesitant to increase the temperature due to substrate sensitivity. What are my options?

Answer: An incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met, or the dehydrating agent is not potent enough for your specific substrate.

Recommended Solutions:

  • Switch to a More Powerful (yet mild) Dehydrating Agent: If a very mild agent is ineffective, consider alternatives. For instance, the Burgess reagent or a two-step approach involving Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine can be effective for sensitive substrates.[1][2]

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done with caution to avoid promoting side reactions.

  • Employ Microwave Heating: As mentioned previously, microwave-assisted synthesis can drive reactions to completion more efficiently at lower overall temperatures and in shorter times.[1]

Question 3: I have isolated a significant byproduct that is not my desired oxazole. What could it be?

Answer: A common byproduct in the Robinson-Gabriel synthesis is an enamide , formed through the elimination of water from the 2-acylamino-ketone starting material in a competing reaction pathway. Another possibility is the hydrolysis of intermediates if water is present in the reaction mixture.

Prevention:

  • Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents to prevent hydrolysis of the amide bond in the starting material.

  • Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent can disfavor the enamide formation pathway. Systematic experimentation is often required to find the optimal conditions for your specific substrate.

Fischer Oxazole Synthesis

Question 1: What are the common side products in the Fischer oxazole synthesis?

Answer: A notable side product in the Fischer oxazole synthesis is the corresponding 4-oxazolidinone . For example, in the synthesis of 2,5-bis(4-bromophenyl)oxazole, 2,5-bis(4-bromophenyl)-4-oxazolidinone can be formed as a byproduct.[3] Additionally, a chloro-oxazoline is a key intermediate in the reaction mechanism, and if the final elimination of HCl is incomplete, this intermediate may be isolated as a byproduct.[3]

Prevention:

  • Strict Anhydrous Conditions: The reaction is sensitive to water. Ensure that all glassware is oven-dried and that anhydrous solvents (like dry ether) and reagents (anhydrous HCl) are used to minimize hydrolysis of intermediates.[3]

  • Control of Reaction Time and Temperature: Proper control over reaction time and temperature can favor the complete elimination to the desired oxazole.

Van Leusen Oxazole Synthesis

Question 1: My Van Leusen reaction is giving a low yield of the oxazole, and I've isolated a stable intermediate. What is this side product?

Answer: The most common side product in the Van Leusen oxazole synthesis is the 4-tosyl-4,5-dihydrooxazole intermediate .[4] This occurs when the final base-promoted elimination of p-toluenesulfinic acid is incomplete. This intermediate is often stable enough to be isolated and characterized.[4]

Prevention and Troubleshooting:

  • Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can promote the elimination step.[4]

  • Use a Stronger Base: While potassium carbonate is often used, switching to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can lead to a more efficient elimination.[4]

  • Extend Reaction Time: In some cases, a longer reaction time may be sufficient to drive the conversion of the intermediate to the final oxazole product.[4]

  • Post-Reaction Treatment: If you have already isolated the dihydrooxazole intermediate, you can resubject it to basic conditions to force the elimination.[4]

Question 2: Besides the dihydrooxazole intermediate, are there other common byproducts?

Answer: Yes, another potential side product is N-(tosylmethyl)formamide , which can form if the TosMIC (p-toluenesulfonylmethyl isocyanide) reagent reacts with any moisture present in the reaction. This side reaction consumes the TosMIC, thereby reducing the overall yield of the desired oxazole.[4] When ketones are used as the starting material instead of aldehydes, nitrile byproducts can be formed.[5]

Prevention:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware, and handle reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of N-(tosylmethyl)formamide.[4]

  • Purity of Starting Materials: Ensure the aldehyde and TosMIC are pure. Aldehydes can oxidize to carboxylic acids, which will not participate in the reaction.

Data Presentation

Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄Acetic anhydride, 90-100°CInexpensive, powerfulHarsh conditions, can cause substrate decomposition and charring, leading to low yields.[1][6]
Polyphosphoric Acid (PPA)130-160°CCan provide better yields (50-60%) than H₂SO₄ for some substrates.[6]High temperatures still required.
Trifluoroacetic Anhydride (TFAA)Ethereal solvents (THF, Dioxane), Room Temp to RefluxMild conditions, suitable for solid-phase synthesis.[1]Expensive, can be too reactive for some substrates.
Burgess ReagentTHF, RefluxMild, neutral conditions.Can be expensive.
PPh₃ / I₂ / Et₃NAcetonitrile or THF, 0°C to Room TempVery mild conditions, suitable for sensitive substrates.[1][2]Stoichiometric amounts of reagents required, purification can be more complex.

Table 2: Yields of 4-Substituted Oxazoles via Modified Van Leusen Synthesis

α-Substituted TosMIC (R¹)Aldehyde (R²)ProductYield (%)
BenzylBenzaldehyde4-Benzyl-5-phenyloxazole85
MethylBenzaldehyde4-Methyl-5-phenyloxazole78
IsopropylBenzaldehyde4-Isopropyl-5-phenyloxazole65
Benzyl4-Chlorobenzaldehyde4-Benzyl-5-(4-chlorophenyl)oxazole82
Methyl4-Methoxybenzaldehyde4-Methyl-5-(4-methoxyphenyl)oxazole75
Data adapted from Sisko et al.[7]

Experimental Protocols

Protocol 1: Mild Robinson-Gabriel Synthesis for Sensitive Substrates

This protocol utilizes a two-step, one-pot procedure involving Dess-Martin periodinane oxidation followed by a Wipf cyclodehydration.

Materials:

  • β-Hydroxy amide

  • Dess-Martin periodinane (1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Acetonitrile or THF

  • Triethylamine (3.0-4.0 eq)

  • Triphenylphosphine (1.5-2.0 eq)

  • Iodine (1.5-2.0 eq)

  • Saturated aqueous Na₂S₂O₃

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Oxidation: Dissolve the β-hydroxy amide in anhydrous CH₂Cl₂ and cool to 0°C. Add Dess-Martin periodinane portion-wise and stir at 0°C for 1-2 hours, then allow to warm to room temperature for 2-4 hours.

  • Workup of Intermediate: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The crude β-keto amide is often used in the next step without further purification.

  • Cyclodehydration: Dissolve the crude β-keto amide in anhydrous acetonitrile or THF. Add triethylamine and triphenylphosphine.

  • Cool the mixture to 0°C and add a solution of iodine in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[1]

Protocol 2: Van Leusen Synthesis of 4-Substituted Oxazoles

This protocol is for the synthesis of 4-substituted oxazoles using an α-substituted TosMIC derivative.

Materials:

  • α-Substituted TosMIC (e.g., α-benzyl-TosMIC, 1.0 eq)

  • Aldehyde (e.g., Benzaldehyde, 1.2 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Methanol (MeOH)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the α-substituted TosMIC and the aldehyde in methanol.

  • Add potassium carbonate to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature and remove the methanol under reduced pressure.

  • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by flash chromatography on silica gel to obtain the desired 4-substituted oxazole.[7]

Visualizations

Robinson_Gabriel_Pathway cluster_main Robinson-Gabriel Synthesis cluster_side Side Reactions start 2-Acylamino-ketone enol Enol/Enolate Intermediate start->enol Dehydrating Agent (e.g., H+) enamide Enamide (Byproduct) start->enamide Elimination of H2O hydrolysis Hydrolyzed Starting Material start->hydrolysis H2O (if present) cyclized Cyclized Intermediate enol->cyclized Intramolecular Cyclization oxazole Oxazole (Desired Product) cyclized->oxazole Dehydration Van_Leusen_Troubleshooting start Low Oxazole Yield in Van Leusen Synthesis check_intermediate Check for 4-tosyl-4,5-dihydrooxazole intermediate start->check_intermediate incomplete_elimination Incomplete Elimination of Tosyl Group check_intermediate->incomplete_elimination Yes check_moisture Check for N-(tosylmethyl)formamide byproduct check_intermediate->check_moisture No solution1 Increase Temperature incomplete_elimination->solution1 solution2 Use Stronger Base (e.g., K-OtBu, DBU) incomplete_elimination->solution2 solution3 Extend Reaction Time incomplete_elimination->solution3 moisture_present Moisture in Reaction check_moisture->moisture_present Yes ok Other Issues (e.g., Substrate Purity) check_moisture->ok No solution4 Use Anhydrous Solvents/Reagents Work under Inert Atmosphere moisture_present->solution4

References

Addressing stability issues of "1,3-Oxazol-4-ylmethanamine" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of "1,3-Oxazol-4-ylmethanamine" in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound combines an oxazole ring with a primary amine functional group. This structure presents several potential stability concerns in solution. The oxazole ring, while generally thermally stable, can exhibit instabilities similar to furans and may be susceptible to oxidation.[1][2] The primary amine group is prone to oxidation, which can be a significant degradation pathway.[3][4] Factors such as pH, exposure to light, temperature, and the presence of oxidizing agents can all influence the stability of the compound.[5][6][7]

Q2: What are the visible signs of degradation for this compound solutions?

A2: Visual indicators of degradation can include:

  • Color Change: A solution changing from colorless or pale yellow to a darker yellow or brown hue can signify degradation, often due to oxidation of the amine group.[3]

  • Precipitate Formation: The appearance of solid material in the solution may indicate the formation of insoluble degradation products.[3]

  • Changes in Clarity: A solution becoming cloudy or hazy can also be a sign of instability.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Refrigeration (2-8 °C) is generally recommended to slow down potential degradation reactions.

  • Light: Protect from light by using amber vials or by storing in the dark to prevent photodegradation.[5]

  • Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidative degradation.

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound can be significantly influenced by pH. The oxazole ring may show some resistance to acids, but strong acidic or basic conditions can lead to hydrolysis.[1][4] The primary amine group's reactivity is also pH-dependent. It is crucial to determine the optimal pH range for your specific application through stability studies.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with this compound solutions.

Problem: Solution has changed color (e.g., turned yellow or brown).
Potential Cause Suggested Action
Oxidation of the amine group 1. Prepare fresh solutions and handle them under an inert atmosphere (e.g., nitrogen or argon).2. Add an antioxidant to the solution if compatible with your experimental design.3. Store solutions protected from light and at a reduced temperature.
Degradation of the oxazole ring 1. Perform a forced degradation study to identify the specific degradation products.2. Adjust the pH of the solution to a more neutral range if the degradation is found to be acid or base-catalyzed.
Problem: Precipitate has formed in the solution.
Potential Cause Suggested Action
Formation of insoluble degradation products 1. Characterize the precipitate to identify the degradation product.2. Review the storage conditions (temperature, light exposure) to identify potential triggers.3. Filter the solution before use, but investigate the root cause of precipitation to ensure the integrity of the active compound.
Poor solubility at storage temperature 1. Determine the solubility of the compound at different temperatures.2. Consider storing the solution at a slightly higher temperature if stability data permits.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and pathways, which helps in developing stable formulations and analytical methods.[5][6][7][8]

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Heat a solution of the compound at 80°C.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm). A control sample should be kept in the dark under the same conditions.

  • Time Points: Withdraw aliquots from each stress condition at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acid and base hydrolysis samples before analysis. Dilute all samples to an appropriate concentration for the analytical method.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of degradation products.

Data Presentation:

Stress ConditionTime (hours)This compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
Control 010000
2499.8<0.1<0.1
0.1 M HCl, 60°C 295.23.51.3
880.115.64.3
0.1 M NaOH, 60°C 290.57.22.3
875.320.14.6
3% H₂O₂, RT 485.712.12.2
2460.235.84.0
80°C 2498.11.20.7
UV Light 2492.45.32.3

Note: The data in this table is illustrative and will vary based on experimental results.

Visualizations

Experimental Workflow for Forced Degradation Study

G Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photodegradation (UV Light) stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for conducting a forced degradation study.

Potential Degradation Pathways

G Potential Degradation Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photodegradation parent This compound imine Imine Intermediate parent->imine Oxidation ring_opening Ring-Opened Products parent->ring_opening Acid/Base Hydrolysis photo_products Various Photolytic Products parent->photo_products UV Light aldehyde Oxazole-4-carbaldehyde imine->aldehyde Hydrolysis

Caption: Potential degradation routes for this compound.

References

Scale-up challenges and solutions for "1,3-Oxazol-4-ylmethanamine" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up challenges and solutions for the production of 1,3-Oxazol-4-ylmethanamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem ID: SCAL-UP-001

Question: We are observing low yields of this compound during our pilot-scale production. What are the potential causes and how can we optimize the reaction conditions?

Answer: Low yields during scale-up can stem from several factors, including inefficient mixing, poor temperature control, and suboptimal reagent stoichiometry. It is crucial to re-evaluate and optimize these parameters.

One common synthetic route to 4-substituted oxazoles is a variation of the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. For this compound, a plausible precursor would be N-(2-amino-1-oxoethyl)formamide. The cyclization is typically acid-catalyzed and requires dehydration.

Potential Solutions & Optimization Parameters:

  • Improved Temperature Control: Ensure uniform heating across the reactor. Hot spots can lead to byproduct formation.

  • Enhanced Agitation: Inadequate mixing can result in localized concentration gradients, affecting reaction rates and selectivity.

  • Reagent Stoichiometry: A slight excess of the dehydrating agent can sometimes drive the reaction to completion.

Table 1: Impact of Process Parameters on Yield

ParameterLab-Scale (1 L)Pilot-Scale (100 L) - InitialPilot-Scale (100 L) - Optimized
Temperature (°C) 8080-95 (variable)85 (uniform)
Agitation (RPM) 300100250
Dehydrating Agent (eq.) 1.21.21.5
Yield (%) 754572

Problem ID: SCAL-UP-002

Question: We are facing difficulties with the purification of this compound at a larger scale, observing significant byproduct formation. How can we improve the purity of our product?

Answer: Byproduct formation is a common challenge in the synthesis of oxazoles. The primary amine functionality in the target molecule can also lead to side reactions.

Common Byproducts and Mitigation Strategies:

  • Incomplete Cyclization: Unreacted starting materials or intermediates can contaminate the final product.

    • Solution: Increase reaction time or temperature gradually and monitor the reaction progress using in-process controls like HPLC or GC.

  • Side Reactions: The amine group can react with starting materials or intermediates.

    • Solution: Consider using a protected amine precursor, such as a phthalimide or a Boc-protected amine, which can be deprotected in a final step.

Table 2: Purity Profile with Different Purification Strategies

Purification MethodScaleStarting Purity (%)Final Purity (%)Recovery (%)
Silica Gel Chromatography Lab (10 g)85>9880
Distillation Pilot (1 kg)859275
Crystallization Pilot (1 kg)85>9788

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common approach for synthesizing 4-substituted oxazoles is the Van Leusen oxazole synthesis. This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). For this compound, a protected aminoacetaldehyde would be a suitable starting material.

Q2: What are the critical safety considerations when scaling up the synthesis of this compound?

The use of certain reagents like phosphoryl chloride (POCl₃) or other strong dehydrating agents requires careful handling due to their corrosive and reactive nature.[1] Ensure adequate ventilation and use appropriate personal protective equipment. Thermal runaway can be a risk in exothermic cyclization reactions; therefore, controlled addition of reagents and efficient heat dissipation are crucial at scale.

Q3: How can we monitor the progress of the reaction effectively during scale-up?

In-process controls are essential for monitoring reaction completion and byproduct formation. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to track the disappearance of starting materials and the formation of the product.

Q4: Are there any green chemistry approaches for the synthesis of oxazole derivatives?

Yes, several green chemistry approaches have been explored for oxazole synthesis, including microwave-assisted synthesis and the use of ionic liquids as solvents.[1] These methods can lead to shorter reaction times, higher yields, and reduced waste generation. Ultrasound-assisted synthesis has also been shown to be an energy-efficient method.[2]

Experimental Protocols

Lab-Scale Synthesis of N-((1,3-oxazol-4-yl)methyl)phthalimide (Protected Intermediate)

This protocol is a generalized procedure for a gram-scale batch synthesis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(2-oxo-3-phthalimidopropyl)formamide (10 g, 1 eq.).

  • Solvent Addition: Add toluene (100 mL) to the flask.

  • Catalyst/Dehydrating Agent Addition: Add phosphorus pentoxide (P₂O₅) (7.5 g, 1.2 eq.) portion-wise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexane).

  • Workup: Cool the reaction mixture to room temperature and quench by carefully pouring it over ice-water (200 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Pilot-Scale Production of this compound Hydrochloride

This protocol outlines a proposed pilot-scale synthesis involving deprotection of the phthalimide-protected intermediate.

  • Reaction Setup: Charge a 100 L glass-lined reactor with N-((1,3-oxazol-4-yl)methyl)phthalimide (5 kg, 1 eq.) and ethanol (50 L).

  • Reagent Addition: Add hydrazine hydrate (1.2 kg, 1.1 eq.) to the stirred suspension at room temperature over 30 minutes.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. A thick precipitate of phthalhydrazide will form.

  • Monitoring: Monitor the reaction by HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to 20 °C and filter to remove the phthalhydrazide precipitate. Wash the filter cake with ethanol (2 x 5 L).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in isopropanol (20 L) and add concentrated hydrochloric acid until the pH is acidic. Cool the solution to 0-5 °C to crystallize the product.

  • Purification: Filter the solid product, wash with cold isopropanol, and dry under vacuum to yield this compound hydrochloride.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A Starting Materials (e.g., Protected Aminoacetaldehyde, TosMIC) B Reaction Setup (Solvent, Reagents) A->B 1. Charging C Cyclization Reaction (Heating, Stirring) B->C 2. Reaction D In-Process Control (TLC/HPLC) C->D 3. Monitoring E Quenching D->E 4. Reaction Complete F Extraction E->F G Purification (Crystallization/Distillation) F->G H Final Product (this compound) G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield or Purity Issue check_reaction Check Reaction Parameters start->check_reaction temp_issue Inconsistent Temperature? check_reaction->temp_issue Yes agitation_issue Poor Agitation? temp_issue->agitation_issue No optimize_temp Optimize Heating/ Cooling System temp_issue->optimize_temp Yes stoichiometry_issue Suboptimal Stoichiometry? agitation_issue->stoichiometry_issue No optimize_agitation Increase Stirrer Speed/ Use Baffles agitation_issue->optimize_agitation Yes purification_issue Purification Method Inefficient? stoichiometry_issue->purification_issue No optimize_stoichiometry Adjust Reagent Equivalents stoichiometry_issue->optimize_stoichiometry Yes optimize_purification Evaluate Alternative Methods (e.g., Crystallization) purification_issue->optimize_purification Yes consult_expert Consult Process Chemist purification_issue->consult_expert No solution_found Problem Resolved optimize_temp->solution_found optimize_agitation->solution_found optimize_stoichiometry->solution_found optimize_purification->solution_found

Caption: Troubleshooting flowchart for scale-up issues.

References

Managing impurities during the synthesis of oxazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of oxazole-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the management of impurities during these synthetic processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of oxazoles?

A1: Common impurities are often related to the specific synthetic route employed.

  • Robinson-Gabriel Synthesis: Incomplete cyclization can lead to the presence of unreacted 2-acylamino-ketone starting material. Side reactions may produce enamide or diol byproducts.[1][2]

  • Van Leusen Reaction: A common impurity is the stable 4-tosyl-4,5-dihydrooxazole intermediate, resulting from incomplete elimination of the tosyl group.[3][4] Decomposition of the TosMIC reagent can also occur.[4]

  • Fischer Oxazole Synthesis: Unreacted cyanohydrins and aldehydes are common impurities. Side reactions can lead to the formation of oxazolidinone byproducts.[1]

Q2: How can I effectively remove unreacted starting materials from my crude oxazole product?

A2: Standard purification techniques are generally effective. Aqueous workup can remove water-soluble starting materials. For less polar compounds, silica gel column chromatography is a widely used and effective method.[5] Recrystallization is another powerful technique for purifying solid oxazole products.

Q3: My oxazole derivative appears to be unstable during silica gel column chromatography. What can I do?

A3: Oxazoles can be sensitive to the acidic nature of silica gel.[5] To mitigate degradation, you can use deactivated silica gel, which has been treated with a base like triethylamine (typically 1-3% in the eluent), to neutralize the acidic sites.[6] Alternatively, using a different stationary phase like alumina may be beneficial.

Q4: What are the best analytical techniques to assess the purity of my oxazole compound?

A4: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity analysis. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the main component and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation and can help identify and quantify impurities. Mass Spectrometry (MS), often coupled with LC (LC-MS), is crucial for confirming the molecular weight and identifying unknown byproducts.[7]

Troubleshooting Guides

Robinson-Gabriel Synthesis

Issue: Low yield of the desired oxazole and formation of significant byproducts.

Potential Causes & Solutions:

  • Incomplete Cyclization: The cyclodehydration of the 2-acylamino-ketone may be inefficient.

    • Solution: Optimize the dehydrating agent. While sulfuric acid is traditional, other reagents like polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA) may be more effective for your specific substrate.[2][8][9]

  • Formation of Enamide Byproducts: Elimination of water from the 2-acylamino-ketone can compete with cyclization.

    • Solution: Modifying the reaction temperature or the choice of dehydrating agent can disfavor the enamide formation pathway.[1]

  • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of the oxazoline intermediate.

    • Solution: Ensure strictly anhydrous conditions by thoroughly drying all solvents and reagents.[2]

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ High temperatureReadily available, well-establishedHarsh conditions, can lead to charring and low yields
PPA High temperatureCan provide better yields than H₂SO₄Viscous, can be difficult to work with
POCl₃ Moderate to high temperatureEffective for many substratesCorrosive, requires careful handling
TFAA Room temp to refluxMild conditions, suitable for solid-phase synthesisExpensive, can be highly reactive
Burgess Reagent Mild conditionsVery mild, good for sensitive substratesExpensive
PPh₃/I₂ Mild conditionsMild, good for sensitive substratesStoichiometric reagents, can complicate purification

This table provides a qualitative comparison of common dehydrating agents used in the Robinson-Gabriel synthesis.

Troubleshooting Workflow for Robinson-Gabriel Synthesis

start Low Yield or Significant Byproducts check_purity Check Purity of 2-Acylamino-ketone start->check_purity identify_byproduct Identify Major Byproduct (TLC, NMR, MS) check_purity->identify_byproduct Purity OK purify_sm Purify Starting Material check_purity->purify_sm Impure incomplete_cyclization Incomplete Cyclization (Starting Material Present) identify_byproduct->incomplete_cyclization enamide_formation Enamide Byproduct Detected identify_byproduct->enamide_formation hydrolysis Diol/Hydrolysis Products Detected identify_byproduct->hydrolysis optimize_dehydrating Optimize Dehydrating Agent (e.g., PPA, POCl₃, TFAA) incomplete_cyclization->optimize_dehydrating modify_conditions Modify Reaction Conditions (Temperature, Solvent) enamide_formation->modify_conditions anhydrous_conditions Ensure Anhydrous Conditions hydrolysis->anhydrous_conditions

Caption: Troubleshooting logic for the Robinson-Gabriel synthesis.

Van Leusen Reaction

Issue: Presence of a significant amount of the 4-tosyl-4,5-dihydrooxazole intermediate.

Potential Causes & Solutions:

  • Inefficient Elimination of the Tosyl Group: The base-promoted elimination of p-toluenesulfinic acid from the dihydrooxazole intermediate is the final step and can be sluggish.

    • Solution 1: Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) after the initial addition of reagents can promote the elimination.[3]

    • Solution 2: Use a Stronger Base: Switching from a moderate base like potassium carbonate to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU can facilitate a more efficient elimination.[4]

    • Solution 3: Extended Reaction Time: In some cases, simply allowing the reaction to stir for a longer period at room temperature can lead to complete conversion.[4]

BaseSolventTemperature (°C)Typical Yield of Oxazole
K₂CO₃MethanolRefluxGood
K₂CO₃THF/MethanolRoom TempGood to Excellent
t-BuOKTHF0 to Room TempExcellent
DBUTHFRoom Temp to 50Excellent

This table provides a qualitative comparison of common bases used in the Van Leusen reaction. Yields are highly substrate-dependent.

Troubleshooting Workflow for Van Leusen Reaction

start Low Oxazole Yield or Byproduct Formation check_purity Check Purity of Aldehyde and TosMIC start->check_purity identify_byproduct Identify Major Byproduct (NMR, MS) check_purity->identify_byproduct Purity OK purify_aldehyde Purify Aldehyde (Distillation/Chromatography) check_purity->purify_aldehyde Impure dihydrooxazole Dihydrooxazole Intermediate Detected? identify_byproduct->dihydrooxazole nitrile Nitrile Byproduct Detected? identify_byproduct->nitrile other Other Byproducts? identify_byproduct->other optimize_elimination Optimize Elimination: - Increase Temperature - Stronger Base - Longer Reaction Time dihydrooxazole->optimize_elimination Yes check_ketone Check for Ketone Impurities in Aldehyde nitrile->check_ketone Yes anhydrous Ensure Anhydrous Conditions other->anhydrous e.g., TosMIC decomposition

Caption: Troubleshooting logic for the Van Leusen reaction.

Fischer Oxazole Synthesis

Issue: Low yield and formation of oxazolidinone byproducts.

Potential Causes & Solutions:

  • Decomposition of Cyanohydrin: The cyanohydrin starting material can be unstable, especially in the presence of moisture or at elevated temperatures.

    • Solution: Use freshly prepared or purified cyanohydrin and ensure anhydrous reaction conditions.[1]

  • Suboptimal Reaction Conditions: The concentration of the acid catalyst and the reaction temperature are critical.

    • Solution: Carefully control the addition of anhydrous HCl gas and maintain a low reaction temperature (e.g., 0 °C) during the initial stages.[1]

  • Formation of Oxazolidinone Byproducts: This is a known side reaction in the Fischer oxazole synthesis.

    • Solution: While difficult to completely eliminate, careful control of reaction conditions (temperature and reaction time) can help to minimize the formation of this byproduct.

ParameterConditionRationale
Solvent Anhydrous EtherEssential to prevent hydrolysis of intermediates.
Acid Catalyst Anhydrous HCl (gas)Gaseous HCl ensures anhydrous conditions.
Temperature 0 °C to Room TempLow temperature for initial addition, then warming to drive the reaction.
Reactant Purity HighImpurities in the cyanohydrin or aldehyde can lead to side reactions.

This table outlines the key reaction parameters for the Fischer oxazole synthesis.

Troubleshooting Workflow for Fischer Oxazole Synthesis

start Low Yield or Byproduct Formation check_purity Check Purity of Cyanohydrin and Aldehyde start->check_purity identify_byproduct Identify Major Byproduct (TLC, NMR, MS) check_purity->identify_byproduct Purity OK purify_sm Purify Starting Materials check_purity->purify_sm Impure unreacted_sm Unreacted Starting Materials Present identify_byproduct->unreacted_sm oxazolidinone Oxazolidinone Byproduct Detected identify_byproduct->oxazolidinone other Other Byproducts? identify_byproduct->other optimize_conditions Optimize Reaction Conditions: - Reaction Time - Temperature unreacted_sm->optimize_conditions control_hcl Ensure Controlled Addition of Anhydrous HCl oxazolidinone->control_hcl anhydrous Ensure Strictly Anhydrous Conditions other->anhydrous

Caption: Troubleshooting logic for the Fischer oxazole synthesis.

Experimental Protocols

Detailed Protocol for Silica Gel Column Chromatography of Oxazole Derivatives

This protocol provides a step-by-step guide for the purification of a moderately polar oxazole derivative.

  • Slurry Preparation:

    • In a beaker, add silica gel to the chosen eluent (a good starting point is a 9:1 mixture of hexanes:ethyl acetate). The amount of silica should be roughly 50-100 times the weight of the crude product.

    • Stir the mixture to form a homogeneous slurry, ensuring there are no clumps or air bubbles.

  • Column Packing:

    • Secure a glass column vertically. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and remove any trapped air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.

    • Open the stopcock and allow the solvent to drain until the solvent level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude oxazole product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel column using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica, again ensuring the solvent level does not go below the top of the sand.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the silica bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable stain.

    • If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., to 8:2 or 7:3 hexanes:ethyl acetate).

  • Product Isolation:

    • Combine the fractions that contain the pure oxazole product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

General Protocol for Recrystallization of Solid Oxazole Derivatives

This protocol describes a general procedure for purifying a solid oxazole compound.

  • Solvent Selection:

    • Choose a solvent in which the oxazole is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents include ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes.

    • Perform small-scale solubility tests to identify the optimal solvent or solvent system.

  • Dissolution:

    • Place the crude solid oxazole in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate).

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove the last traces of solvent.

References

Improving the regioselectivity of reactions with "1,3-Oxazol-4-ylmethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Oxazol-4-ylmethanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during the N-acylation and N-alkylation of this compound.

Issue 1: Poor Regioselectivity in N-Acylation

Problem: You are observing a mixture of N-acylated product and undesired side products, or reaction at the oxazole ring.

Possible Causes and Solutions:

CauseRecommended SolutionExpected Outcome
High Reactivity of Acylating Agent Use a less reactive acylating agent. For example, switch from an acyl chloride to an acyl anhydride or use a coupling reagent like HATU.Increased selectivity for N-acylation over potential O-acylation or ring acylation.
Basic Reaction Conditions Employ non-basic or weakly basic conditions. If a base is necessary, use a hindered, non-nucleophilic base like 2,6-lutidine or proton sponge.Minimized side reactions such as base-catalyzed decomposition or epimerization.
Steric Hindrance If the acylating agent is bulky, consider using a smaller but still reactive equivalent or a coupling agent that minimizes steric interactions.Improved yield of the desired N-acylated product.
Solvent Effects The choice of solvent can influence the reactivity of both the amine and the acylating agent. Screen a range of aprotic solvents with varying polarities (e.g., THF, DCM, MeCN).Optimization of reaction rate and selectivity.

Logical Workflow for Troubleshooting Poor N-Acylation Regioselectivity:

start Poor N-Acylation Regioselectivity cause1 High Acylating Agent Reactivity start->cause1 cause2 Inappropriate Base start->cause2 cause3 Steric Hindrance start->cause3 cause4 Solvent Effects start->cause4 solution1 Use Less Reactive Acylating Agent (e.g., Anhydride, HATU) cause1->solution1 solution2 Use Hindered, Non-Nucleophilic Base (e.g., 2,6-Lutidine) cause2->solution2 solution3 Use Smaller Acylating Agent or Different Coupling Agent cause3->solution3 solution4 Screen Aprotic Solvents (THF, DCM, MeCN) cause4->solution4 outcome Improved Regioselectivity and Yield solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting workflow for N-acylation.

Issue 2: Low Yield or No Reaction in N-Alkylation

Problem: The N-alkylation of this compound is sluggish or does not proceed to completion.

Possible Causes and Solutions:

CauseRecommended SolutionExpected Outcome
Poor Leaving Group on Alkylating Agent Use an alkylating agent with a better leaving group (e.g., iodide > bromide > chloride > tosylate).Increased reaction rate and higher conversion to the N-alkylated product.
Insufficient Basicity Use a stronger, non-nucleophilic base to deprotonate the amine. Sodium hydride (NaH) in an aprotic solvent like THF can be effective.[1][2][3][4]Complete deprotonation of the amine, leading to a more nucleophilic species and improved reactivity.
Steric Hindrance at the Amine If the amine is sterically hindered, consider using a less bulky alkylating agent.Reduced steric clash, allowing for a more favorable reaction trajectory.
Solvent Choice Polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions by solvating the cation of the base and leaving the nucleophile more reactive.Increased reaction rate and potentially higher yields.

Experimental Workflow for Optimizing N-Alkylation:

start Start: Low Yield N-Alkylation step1 1. Select Alkylating Agent (R-X, X = I, Br, OTs) start->step1 step2 2. Choose Base and Solvent (e.g., NaH in THF or K2CO3 in DMF) step1->step2 step3 3. Set Reaction Temperature (e.g., 0 °C to RT) step2->step3 step4 4. Monitor Reaction (TLC, LC-MS) step3->step4 decision Reaction Complete? step4->decision end_yes Work-up and Purify decision->end_yes Yes end_no Troubleshoot: - Increase Temperature - Change Base/Solvent - Use More Reactive Alkylating Agent decision->end_no No

Caption: Workflow for optimizing N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the amino group of this compound to control regioselectivity?

A1: The most common protecting groups for primary amines that are applicable in this context are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice between them depends on the desired deprotection conditions.

  • Boc Group: This is typically introduced using di-tert-butyl dicarbonate (Boc)₂O and a base. It is stable to a wide range of conditions but is readily removed with acid (e.g., TFA in DCM).

  • Cbz Group: This is introduced using benzyl chloroformate (Cbz-Cl) and a base.[5][6][7] It is stable to acidic conditions and is typically removed by catalytic hydrogenolysis.[6]

Protecting Group Strategies to Influence Regioselectivity:

cluster_0 Reaction Pathway start This compound protect Protect Amino Group (Boc or Cbz) start->protect reaction Reaction at another site (e.g., Oxazole Ring) protect->reaction deprotect Deprotection reaction->deprotect product Desired Product deprotect->product

Caption: Using protecting groups for regiocontrol.

Q2: How does the aminomethyl group at the 4-position influence the reactivity of the oxazole ring?

A2: The aminomethyl group is an activating group, meaning it increases the electron density of the oxazole ring, making it more susceptible to electrophilic substitution. The directing effect of the aminomethyl group will likely favor substitution at the C5 position of the oxazole ring due to resonance stabilization of the intermediate. However, the nitrogen atom of the oxazole ring can also be protonated or alkylated under certain conditions.

Q3: What are some common side reactions to be aware of when working with this compound?

A3:

  • Over-alkylation/acylation: The primary amine can potentially undergo di-alkylation or di-acylation, especially if an excess of the electrophile is used.

  • Ring Opening: Oxazoles can be susceptible to ring-opening under strongly acidic or basic conditions, or in the presence of certain nucleophiles.[8]

  • Reaction at Oxazole Nitrogen: The nitrogen at the 3-position of the oxazole ring is basic and can be protonated or alkylated, leading to the formation of oxazolium salts.[8][9]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add TEA or DIPEA (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Cbz Protection of this compound

This protocol is a general guideline and may require optimization.[5]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1).

  • Add NaHCO₃ or K₂CO₃ (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add Cbz-Cl (1.1 eq) dropwise.[5]

  • Stir the reaction at 0 °C for 1-4 hours and then at room temperature overnight, monitoring by TLC.[5]

  • Upon completion, add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[5]

  • Purify the resulting residue by silica gel column chromatography.[5]

References

Best practices for handling and storage of "1,3-Oxazol-4-ylmethanamine" hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,3-Oxazol-4-ylmethanamine Hydrochloride

Disclaimer: This document provides generalized best practices for the handling, storage, and use of this compound hydrochloride based on the chemical properties of related heterocyclic amine salts. Specific information for this compound is limited. Always consult the Safety Data Sheet (SDS) and Certificate of Analysis (CofA) provided by your supplier for the most accurate and detailed information.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride?

A1: this compound hydrochloride is the salt form of the parent amine, this compound. The oxazole ring is a five-membered heterocycle containing both oxygen and nitrogen, which is a common scaffold in medicinal chemistry.[1][2] The hydrochloride salt is formed by reacting the basic amine with hydrochloric acid. This is often done to improve the compound's stability, crystallinity, and shelf-life, but it can impact its solubility and reactivity.

Q2: What are the primary safety hazards associated with this compound?

A2: As with any fine chemical, this compound hydrochloride should be handled with care in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. Potential hazards include skin, eye, and respiratory tract irritation. Ingestion and inhalation should be avoided. Consult the supplier-specific SDS for detailed toxicology and handling information.

Q3: How should I properly store this compound?

A3: Amine hydrochloride salts are often hygroscopic (tend to absorb moisture from the air). Therefore, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. To prevent degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

Q4: My reaction requires the free amine. Do I need to neutralize the hydrochloride salt first?

A4: Yes, in most cases. The protonated amine (in the hydrochloride salt form) is not nucleophilic and will likely not participate in reactions where the free amine is required, such as amide couplings or alkylations.[3] You must first neutralize the salt to generate the "free base" or "free amine" before proceeding with your reaction. This can typically be achieved by adding a suitable base.[4]

Q5: How does the hydrochloride salt affect the compound's solubility?

A5: The hydrochloride salt form generally increases a compound's solubility in aqueous or polar protic solvents (like water and alcohols) compared to its free amine form. Conversely, it may decrease solubility in non-polar organic solvents (like hexanes or toluene). The free amine form is typically more soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate.[4]

Troubleshooting Guides

Issue 1: The compound will not dissolve in my reaction solvent (e.g., Dichloromethane, THF).

  • Possible Cause: As a salt, the compound has high lattice energy and is likely insoluble in many non-polar or moderately polar aprotic organic solvents.

  • Solution:

    • Try more polar solvents such as methanol, ethanol, or dimethylformamide (DMF).

    • If the reaction requires a non-polar solvent, you must first convert the salt to its free amine form. This can be done by dissolving the salt in a minimal amount of aqueous base (like sodium bicarbonate solution), then extracting the free amine into your desired organic solvent (e.g., DCM, Ethyl Acetate).

Issue 2: My reaction is not proceeding, or the yield is very low.

  • Possible Cause 1: You did not neutralize the hydrochloride salt. The protonated amine is not sufficiently nucleophilic to react.[3]

  • Solution 1: Ensure you have added at least one equivalent of a suitable base to your reaction mixture to generate the free amine in situ. Common bases for this purpose include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3]

  • Possible Cause 2: The compound may have degraded due to improper storage (exposure to moisture or air).

  • Solution 2: Verify the purity of your starting material using an appropriate analytical technique (e.g., NMR, LC-MS). If degradation is suspected, use a fresh batch of the compound.

Issue 3: The compound has turned into a sticky or oily sludge in its container.

  • Possible Cause: The compound is likely hygroscopic and has absorbed atmospheric moisture. This is a common issue with amine hydrochloride salts.[5]

  • Solution:

    • Handle the compound quickly in a dry environment (e.g., a glove box).

    • To remove absorbed water, you can dry the material under a high vacuum for several hours.

    • For future prevention, store the compound in a desiccator or a glove box with a dry atmosphere.

Data Presentation

Table 1: Representative Physicochemical Properties (Note: These are typical values for a small molecule amine hydrochloride and should be confirmed with the supplier's Certificate of Analysis.)

PropertyRepresentative ValueNotes
Appearance White to off-white solidColor may vary by purity and supplier.
Molecular Formula C₄H₇ClN₂O
Molecular Weight 134.57 g/mol
Hygroscopicity Likely hygroscopicAbsorbs moisture from the air.[5]
Thermal Stability Stable at room temp.Decomposition may occur at elevated temperatures.

Table 2: General Solubility Profile (Note: Qualitative assessment. "Soluble" implies dissolution at typical laboratory concentrations, e.g., >10 mg/mL.)

SolventSolubility of Hydrochloride SaltSolubility of Free Amine
WaterSolubleSparingly Soluble
Methanol / EthanolSolubleSoluble
Dichloromethane (DCM)Sparingly Soluble / InsolubleSoluble
Ethyl AcetateSparingly Soluble / InsolubleSoluble
Hexanes / TolueneInsolubleSparingly Soluble / Soluble
DMF / DMSOSolubleSoluble

Experimental Protocols

Protocol 1: General Procedure for Neutralization (Free-Basing)

This protocol describes how to convert the hydrochloride salt to the free amine for use in subsequent reactions or analysis.

  • Dissolution: Dissolve 1.0 equivalent of this compound hydrochloride in a minimal amount of deionized water.

  • Cooling: Cool the aqueous solution in an ice bath (0-5 °C).

  • Basification: Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), while stirring.[4] Monitor the pH with pH paper; continue adding the base until the pH is ~8-9. Avoid using strong bases like NaOH unless necessary, as they can sometimes promote side reactions.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). The free amine is expected to move into the organic layer.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure (e.g., using a rotary evaporator) to yield the free amine, which may be an oil or a solid.

  • Verification: Confirm the structure and purity of the resulting free amine using an appropriate analytical method (e.g., ¹H NMR) before proceeding.

Visualizations

Experimental & Troubleshooting Workflows

G cluster_0 Handling & Preparation Workflow A Receive Compound B Store in Cool, Dry, Inert Atmosphere A->B C Check Reaction Requirements B->C D Reaction Needs Free Amine? C->D Assess E Use Salt Directly D->E No F Perform Neutralization (Protocol 1) D->F Yes G Proceed with Reaction E->G F->G

Caption: Workflow for handling and preparing the compound.

G cluster_1 Troubleshooting Low Reaction Yield A Low or No Yield Observed B Was the Amine Neutralized? A->B C Add 1.1 eq. of Base (e.g., TEA, DIPEA) B->C No D Check Starting Material B->D Yes C->A Re-run Reaction E Run Analytical Test (NMR, LC-MS) D->E F Is Compound Degraded? E->F G Use Fresh Batch F->G Yes H Optimize Reaction Conditions (Temp, Time) F->H No

Caption: Decision tree for troubleshooting low reaction yield.

G cluster_2 Factors Affecting Compound Stability A This compound Hydrochloride F Degradation A->F B Moisture (Hygroscopicity) B->F C Oxygen (Oxidation) C->F D Light (Photodegradation) D->F E High Temperature (Thermal Decomposition) E->F

Caption: Factors that can negatively impact compound stability.

References

Validation & Comparative

Validating the Biological Activity of 1,3-Oxazol-4-ylmethanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazol-4-ylmethanamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its unique chemical properties allow for diverse substitutions, leading to a wide array of biological activities. This guide provides a comparative overview of the validated biological activities of various this compound derivatives, supported by experimental data and detailed protocols to aid in their evaluation.

Data Presentation: Comparative Biological Activities

The following table summarizes the quantitative data for representative this compound derivatives, highlighting their diverse biological activities.

Derivative IDTarget/ActivityAssay TypeKey Quantitative DataReference
Phosphonium Salt 1 Anticancer (Leukemia)Cell Viability (SRB)GI50: 0.47 µM, TGI: 1.4 µM, LC50: 5.0 µM (RPMI-8226 cell line)[1][2]
Phosphonium Salt 4 Anticancer (Colon)Cell Viability (SRB)GI50: 0.36 µM, TGI: 1.2 µM, LC50: 4.8 µM (HCC-2998 cell line)[1][2]
Phosphonium Salt 9 Anticancer (CNS)Cell Viability (SRB)GI50: 0.30 µM, TGI: 1.2 µM, LC50: 5.0 µM (SNB-75 cell line)[1][2]
Oxazole RTA 96 Neuroprotection (Ferroptosis Inhibition)Cell-based Ferroptosis AssayIC50 = 5.20 nM[3]

Abbreviations:

  • GI50: 50% Growth Inhibition concentration

  • TGI: Total Growth Inhibition concentration

  • LC50: 50% Lethal Concentration

  • IC50: 50% Inhibitory Concentration

  • SRB: Sulforhodamine B

  • RTA: Radical-Trapping Antioxidant

Mandatory Visualization

Signaling Pathway: Mitochondrial-Mediated Apoptosis

A proposed mechanism of action for the anticancer activity of 1,3-oxazol-4-ylphosphonium salts involves the disruption of mitochondrial function, leading to apoptosis.[1][2] The lipophilic cationic phosphonium group facilitates the accumulation of these compounds within the mitochondria of cancer cells, driven by the negative mitochondrial membrane potential. This accumulation disrupts the electron transport chain, leading to the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.

G cluster_cell Cancer Cell cluster_mito Mitochondrion ETC Electron Transport Chain MMP Loss of Mitochondrial Membrane Potential ETC->MMP Disruption ROS ROS Generation ETC->ROS CytC_release Cytochrome c Release MMP->CytC_release ROS->MMP Apoptosis Apoptosis CytC_release->Apoptosis Activation of Caspase Cascade Oxazol_deriv 1,3-Oxazol-4-ylphosphonium Derivative Oxazol_deriv->ETC Accumulation & Inhibition G HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation (Orthogonal Assays) Hit_ID->Hit_Val Lead_Gen Lead Generation (SAR Studies) Hit_Val->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt Lead_Opt->Lead_Gen Iterative Optimization Preclinical Preclinical Candidate Lead_Opt->Preclinical

References

A Comparative Guide to Heterocyclic Building Blocks: 1,3-Oxazol-4-ylmethanamine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of the ultimate success of a medicinal chemistry campaign. Small, functionalized heterocyclic scaffolds are prized for their ability to confer desirable physicochemical properties and to present pharmacophoric features in precise three-dimensional orientations. Among these, 1,3-Oxazol-4-ylmethanamine has emerged as a versatile and valuable building block. This guide provides a comparative analysis of this compound against other commonly employed five-membered heterocyclic methanamines, namely 1,3-thiazol-4-ylmethanamine and 1H-pyrazol-4-ylmethanamine, offering insights into their relative performance in drug design based on available data.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a building block, such as its acidity/basicity (pKa) and lipophilicity (logP), are fundamental parameters that influence the pharmacokinetic and pharmacodynamic profile of the resulting drug candidates. While direct experimental comparisons of the target compounds are limited in the literature, a combination of predicted and experimental data for related structures allows for an informative comparison.

The oxazole ring is generally considered to be weakly basic.[1][2] The predicted pKa for the conjugate acid of 5-(aminomethyl)-1,3-oxazole is approximately 7.93, suggesting that the primary amine will be protonated at physiological pH.[3][4] This basicity is a key feature, as the resulting ammonium group can engage in crucial hydrogen bonding interactions with biological targets. The predicted logP value of around 0.83 for 5-(aminomethyl)-1,3-oxazole indicates a degree of lipophilicity that can be advantageous for cell membrane permeability.[3]

In comparison, pyrazole has an experimental pKa of 2.48 for the ring nitrogen, indicating it is a much weaker base than oxazole.[5] The aminomethyl substituent will be the primary basic center in aminomethyl pyrazoles. Thiazole derivatives are also known to be weakly basic.[3] The subtle differences in the electronic nature of the oxazole, thiazole, and pyrazole rings are expected to modulate the basicity of the exocyclic amine, which can be a critical parameter for target engagement and off-target effects.

PropertyThis compound (Predicted)1,3-Thiazol-4-ylmethanamine (Predicted/Inferred)1H-Pyrazol-4-ylmethanamine (Predicted/Inferred)
pKa (of aminomethyl group) ~7.9Likely similar to oxazole analogueLikely similar to oxazole analogue
logP ~0.8Expected to be slightly higher than oxazole analogueExpected to be lower than oxazole analogue

Note: The table summarizes predicted and inferred values due to the limited availability of direct experimental data for a side-by-side comparison. These values should be considered as estimates to guide initial selection.

Reactivity in Synthetic Chemistry: Focus on Amide Bond Formation

The utility of a building block is intrinsically linked to its reactivity and the efficiency with which it can be incorporated into larger molecules. Amide bond formation is one of the most common and critical reactions in drug discovery. The nucleophilicity of the primary amine in this compound and its counterparts is a key determinant of their performance in acylation reactions.

The oxazole ring is an electron-withdrawing heterocycle, which can slightly reduce the nucleophilicity of the adjacent aminomethyl group compared to a simple alkylamine. However, it remains a reactive nucleophile that readily participates in amide coupling reactions under standard conditions.[2] Thiazoles are generally considered more aromatic and slightly less electron-withdrawing than oxazoles, which may translate to a marginally higher nucleophilicity of the corresponding aminomethyl derivative.[6] Pyrazoles, on the other hand, can exhibit tautomerism and the electronic properties can vary depending on the substitution pattern.

While direct comparative studies on the reaction yields of these specific building blocks are scarce, the general principles of heterocyclic chemistry suggest that all three are viable substrates for amide coupling. The choice between them may be guided by the specific electronic requirements of the target molecule and the potential for the heterocyclic ring itself to participate in or be sensitive to the reaction conditions.

Below is a general workflow for a typical amide coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic Acid Carboxylic Acid Stirring Stir at Room Temperature (or elevated temp.) Carboxylic Acid->Stirring Building Block This compound or Analogue Building Block->Stirring Coupling Reagents e.g., HATU, HOBt, EDC Coupling Reagents->Stirring Base e.g., DIPEA Base->Stirring Solvent e.g., DMF, DCM Solvent->Stirring Quench Quench Stirring->Quench Extraction Extraction Quench->Extraction Chromatography Chromatography Extraction->Chromatography Final Product Final Product Chromatography->Final Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Binds Gq Gq protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., Vasoconstriction, Proliferation) PKC->Downstream Ca2->Downstream Antagonist Oxazole-based ET-A Antagonist Antagonist->ETAR Blocks

References

Comparative Efficacy of 1,3-Oxazol-4-ylmethanamine Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, a direct comparative study detailing the efficacy of a series of "1,3-Oxazol-4-ylmethanamine" analogs with quantitative experimental data and detailed protocols could not be located. The available information primarily consists of patent literature focusing on the synthesis and potential therapeutic applications of broader classes of compounds that include the this compound scaffold.

Summary of Findings from Patent Literature:

Patent documents suggest that derivatives of this compound are being investigated for a variety of therapeutic applications, including but not limited to:

  • Neurological Disorders: Some patent filings describe compounds containing the this compound moiety as potential modulators of cellular pathways relevant to neurodegenerative diseases.

  • Metabolic Diseases: The scaffold has appeared in patents for compounds designed to inhibit enzymes involved in metabolic pathways.

  • Pain Management: Certain derivatives have been disclosed in the context of developing novel analgesics.

It is important to note that patent literature primarily focuses on protecting intellectual property and often presents a broad scope of potential compounds without providing detailed, peer-reviewed comparative data on their efficacy.

Challenges in Providing a Comparative Analysis:

Without access to direct comparative studies, a quantitative comparison of the efficacy of different this compound analogs is not feasible. The creation of data tables, detailed experimental protocols, and signaling pathway diagrams as requested would require specific experimental results from such studies.

Future Outlook:

It is possible that comparative efficacy studies on this compound analogs are being conducted within private pharmaceutical research and development and have not been published in the public domain. As research in these therapeutic areas progresses, it is anticipated that more detailed studies on the structure-activity relationships of this class of compounds will become available in peer-reviewed scientific journals.

Researchers, scientists, and drug development professionals interested in this specific class of compounds are encouraged to monitor scientific databases for new publications and to consider initiating their own systematic SAR studies to fill the current knowledge gap.

Proposed Experimental Workflow for a Comparative Study:

For researchers planning to conduct a comparative study of this compound analogs, a general experimental workflow is proposed below. This workflow is a hypothetical model and would need to be adapted based on the specific therapeutic target and biological question.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 ADME & In Vivo Evaluation Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Assay Primary Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) Purification->Primary_Assay Dose_Response Dose-Response & IC50/EC50 Determination Primary_Assay->Dose_Response Selectivity_Panel Selectivity Profiling (Off-target assays) Dose_Response->Selectivity_Panel Cellular_Activity Cellular Potency & Signaling Pathway Analysis Selectivity_Panel->Cellular_Activity Cytotoxicity Cytotoxicity Assessment (e.g., MTT, LDH assay) Cellular_Activity->Cytotoxicity ADME In Vitro ADME (Metabolic Stability, Permeability) Cytotoxicity->ADME PK Pharmacokinetics (PK) in Animal Models ADME->PK Efficacy In Vivo Efficacy in Disease Models PK->Efficacy

Caption: Proposed workflow for a comparative study of this compound analogs.

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1,3-Oxazol-4-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3-Oxazol-4-ylmethanamine derivatives, a promising scaffold in medicinal chemistry. While a comprehensive SAR study on a diverse range of this compound derivatives is an evolving area of research, this guide synthesizes available data on closely related 1,3-oxazole analogs to illuminate the therapeutic potential and guide future drug discovery efforts.

The 1,3-oxazole ring is a key heterocyclic motif found in numerous biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The substitution pattern on this versatile scaffold plays a crucial role in determining the specific biological target and potency of the resulting derivatives. This guide will delve into the available quantitative data, experimental methodologies, and logical relationships to provide a clear comparison of these compounds.

Anticancer Activity: Targeting Cellular Proliferation

Recent studies have highlighted the significant anticancer potential of derivatives containing the 1,3-oxazole-4-yl core. A notable study on a series of 1,3-oxazol-4-ylphosphonium salts demonstrated potent antiproliferative activity against a panel of 60 human cancer cell lines.[4][5] The data reveals that substitutions at the C2 and C5 positions of the oxazole ring are critical for anticancer efficacy.

Table 1: Anticancer Activity of 1,3-Oxazol-4-ylphosphonium Salts [4][5]

Compound IDR1 (at C2)R2 (at C5)Mean GI50 (µM)Mean TGI (µM)Mean LC50 (µM)
1 Phenyl4-Methylphenylamino0.3 - 1.11.2 - 2.55 - 6
4 4-MethylphenylaminoPhenyl0.3 - 1.11.2 - 2.55 - 6
9 4-Methylphenyl4-Methylphenylsulfanyl0.3 - 1.11.2 - 2.55 - 6

GI50: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition. LC50: Concentration for 50% cell killing.

The most active compounds, 1 , 4 , and 9 , exhibited potent growth-inhibitory and cytotoxic effects, with average GI50 values in the sub-micromolar to low micromolar range.[4][5] This suggests that aromatic and amino- or thio-substituted aromatic groups at the C2 and C5 positions are favorable for anticancer activity. Further research has suggested that some 1,3-oxazole derivatives may exert their anticancer effects by inhibiting tubulin polymerization.[1][6]

Antimicrobial and Antimalarial Activities: Combating Infectious Diseases

The 1,3-oxazole scaffold has also been explored for its potential in fighting infectious diseases. A study on novel 2,5-dimethyl-4-(aryl or heteroaryl) substituted aniline-1,3-oxazole derivatives revealed promising antimicrobial and antimalarial activities.[2]

Table 2: Antimicrobial and Antimalarial Activity of Selected 1,3-Oxazole Derivatives [2]

Compound IDR (Aryl/Heteroaryl Substituted Aniline)Antibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)Antimalarial Activity (IC50 µM)
3d Specific aryl/heteroaryl amineGoodModerateGood
3g Specific aryl/heteroaryl amineGoodModerateGood

MIC: Minimum Inhibitory Concentration. IC50: Half-maximal inhibitory concentration.

While specific MIC values were not detailed in a comparative table within the source, compounds 3d and 3g were highlighted for their significant antibacterial and antimalarial activities.[2] This indicates that the nature of the substituted aniline moiety at the C4 position of the oxazole ring is a key determinant of its antimicrobial and antiprotozoal efficacy.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. The following are outlines of the key assays used to evaluate the biological activities of the discussed 1,3-oxazole derivatives.

In Vitro Anticancer Screening (NCI-60 Cell Line Panel)[4][5]

The anticancer activity of the 1,3-oxazol-4-ylphosphonium salts was determined using the National Cancer Institute's (NCI) 60 human tumor cell line screening protocol.

  • Cell Culture: The 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, were grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: Compounds were dissolved in DMSO to prepare stock solutions.

  • Assay Procedure:

    • Cells were seeded into 96-well microtiter plates and incubated for 24 hours.

    • The test compounds were added at various concentrations.

    • After a 48-hour incubation period, the cells were fixed with trichloroacetic acid.

    • Cell viability was determined using a sulforhodamine B (SRB) protein assay.

    • The optical density was read on an automated plate reader.

  • Data Analysis: The GI50, TGI, and LC50 values were calculated from dose-response curves for each cell line.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[2]

The minimum inhibitory concentrations (MICs) of the 1,3-oxazole derivatives against various bacterial and fungal strains were determined using the broth microdilution method.

  • Microorganism Preparation: Bacterial and fungal strains were cultured in appropriate broth media to achieve a standardized inoculum density.

  • Compound Dilution: The test compounds were serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: A standardized suspension of the microorganism was added to each well.

  • Incubation: The plates were incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Logical Relationships and Signaling Pathways

The structure-activity relationships derived from the available data can be visualized to better understand the key structural features influencing biological activity.

SAR_Anticancer Oxazole_Core 1,3-Oxazol-4-yl Scaffold C2_Sub C2 Substitution (e.g., Phenyl, Arylamino) Oxazole_Core->C2_Sub C5_Sub C5 Substitution (e.g., Phenyl, Arylamino, Arylthio) Oxazole_Core->C5_Sub Phosphonium Phosphonium Salt at C4 Oxazole_Core->Phosphonium Activity Anticancer Activity C2_Sub->Activity C5_Sub->Activity Phosphonium->Activity

Caption: Key structural determinants for the anticancer activity of 1,3-oxazol-4-yl derivatives.

While the precise signaling pathways affected by this compound derivatives are not yet fully elucidated, the observed tubulin inhibition by some oxazole analogs suggests an interference with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Synthesis Chemical Synthesis of 1,3-Oxazole Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Screening (e.g., NCI-60) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Purification->Antimicrobial SAR Structure-Activity Relationship Analysis Anticancer->SAR Antimicrobial->SAR Pathway Mechanism of Action Studies (e.g., Signaling Pathways) SAR->Pathway

References

Spectroscopic Analysis and Purity Confirmation of 1,3-Oxazol-4-ylmethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic methods for the analysis and purity confirmation of "1,3-Oxazol-4-ylmethanamine." Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on analogous structures and detailed experimental protocols for obtaining and interpreting spectroscopic results. This guide will enable researchers to effectively characterize and ensure the quality of "this compound" for research and development purposes.

Predicted Spectroscopic Data

The following table summarizes the anticipated spectroscopic data for this compound based on spectral data from similar oxazole and aminomethyl-substituted heterocyclic compounds.

Spectroscopic Technique Expected Observations
¹H NMR Protons on the oxazole ring are expected to appear as singlets in the aromatic region (δ 7.0-8.0 ppm). The methylene (-CH₂) protons adjacent to the amine and the oxazole ring would likely resonate as a singlet around δ 3.5-4.5 ppm. The amine (-NH₂) protons may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR The carbon atoms of the oxazole ring are expected to have characteristic chemical shifts in the aromatic region (δ 120-160 ppm). The methylene carbon (-CH₂) would likely appear in the range of δ 40-50 ppm.
FT-IR The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methylene group (around 2800-3100 cm⁻¹), C=N and C=C stretching of the oxazole ring (around 1500-1650 cm⁻¹), and C-O stretching (around 1050-1250 cm⁻¹).[1][2][3]
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₄H₆N₂O, MW: 98.10 g/mol ). Common fragmentation patterns may include the loss of the aminomethyl group or cleavage of the oxazole ring.

Experimental Protocols

Accurate spectroscopic analysis is contingent on meticulous experimental execution. The following are detailed protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and identify the presence of proton and carbon-containing impurities.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified "this compound" in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the peaks to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule and to detect impurities with different functional groups.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

    • ATR: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to get information about its fragmentation pattern, which can aid in structure elucidation and impurity identification.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A variety of mass spectrometers can be used, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in a positive ion mode to observe the molecular ion (M+H)⁺.

    • If fragmentation is desired for structural confirmation, tandem mass spectrometry (MS/MS) can be performed.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Purity Assessment and Impurity Profiling

The synthesis of 1,3-oxazoles can sometimes result in impurities.[4] Spectroscopic techniques are crucial for their detection and identification.

Potential Impurities and their Detection:

  • Starting Materials: Unreacted starting materials, such as those used in a Van Leusen or Fischer oxazole synthesis, can be detected by their unique signals in NMR and MS spectra.[4][5]

  • Solvent Residues: Residual solvents from the synthesis or purification process are readily identified by their characteristic sharp peaks in the ¹H NMR spectrum.

  • Byproducts: Side reactions can lead to the formation of isomeric or rearranged products. High-resolution mass spectrometry can distinguish between compounds with the same nominal mass but different elemental compositions.

Comparative Analysis of Spectroscopic Techniques

Technique Strengths Limitations Application in Purity Analysis
NMR Provides detailed structural information; quantitative analysis is possible.Relatively low sensitivity compared to MS; can be complex to interpret for mixtures.Gold standard for structural confirmation and quantification of impurities with known structures.
FT-IR Fast and simple; provides information about functional groups.Not suitable for complex mixtures; provides limited structural information.Quick screening for the presence of unexpected functional groups, indicating potential impurities.
MS High sensitivity; provides accurate molecular weight information.Fragmentation can be complex; may not distinguish between isomers without chromatography.Excellent for detecting trace impurities and confirming the molecular weight of the main component and byproducts.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and purity confirmation of "this compound."

Spectroscopic_Analysis_Workflow Figure 1. Workflow for Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Purity Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Initial Check NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (LC-MS or GC-MS) Purification->MS Molecular Weight Verification Data_Analysis Data Analysis and Interpretation FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Purity_Confirmed Purity Confirmed (>95%) Data_Analysis->Purity_Confirmed Data Consistent with Pure Compound Further_Purification Further Purification Required Data_Analysis->Further_Purification Impurities Detected Further_Purification->Purification

Figure 1. Workflow for Spectroscopic Analysis

By following the protocols and workflow outlined in this guide, researchers can confidently analyze and confirm the purity of "this compound," ensuring the reliability and reproducibility of their scientific findings.

References

Comparing the antimicrobial activity of different "1,3-Oxazol-4-ylmethanamine" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the 1,3-oxazole nucleus has emerged as a privileged structure in medicinal chemistry, with a wide spectrum of biological activities, including potent antimicrobial properties. This guide provides a comparative overview of the antimicrobial activity of various 1,3-oxazole derivatives, supported by available experimental data. While specific comparative studies on a series of "1,3-Oxazol-4-ylmethanamine" derivatives are limited in the current literature, this guide will provide a broader context of the antimicrobial potential within the oxazole class, drawing on data from structurally related compounds.

Quantitative Antimicrobial Activity of 1,3-Oxazole Derivatives

The antimicrobial efficacy of novel compounds is primarily quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various 1,3-oxazole derivatives against a panel of pathogenic bacteria and fungi, as reported in the scientific literature.

Table 1: Antibacterial Activity of Selected 1,3-Oxazole Derivatives (MIC in µg/mL)

Compound IDDerivative ClassStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference Compound
Oxazole Derivative A Substituted Oxazole1.560.78--Ciprofloxacin
Oxazole Derivative B Substituted Oxazole--6.2512.5Ampicillin
Nitroimidazole-Oxadiazole Hybrid 11 1,3,4-Oxadiazole derivative1.56-3.131.56-3.131.56-3.131.56-3.13-
Nitroimidazole-Oxadiazole Hybrid 12 1,3,4-Oxadiazole derivative1.56-6.251.56-6.251.56-6.251.56-6.25-

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Antifungal Activity of Selected 1,3-Oxazole Derivatives (MIC in µg/mL)

Compound IDDerivative ClassCandida albicansAspergillus nigerReference Compound
Oxazole Derivative C Substituted Oxazole3.126.25Fluconazole
4-nitropyrrole-based 1,3,4-oxadiazole 1,3,4-Oxadiazole derivative1.56-Amphotericin-B

Experimental Protocols

The determination of antimicrobial activity is conducted through standardized experimental protocols. The most common method cited for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi). The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Key Steps:

  • Preparation of Test Compounds: Stock solutions of the 1,3-oxazole derivatives are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plates are then incubated at an optimal temperature (e.g., 35-37°C).

  • Determination of MIC: After incubation, the wells are examined for microbial growth (turbidity). The lowest concentration of the compound showing no visible growth is recorded as the MIC.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Assay cluster_results Data Analysis cluster_output Output start Start: Synthesized 1,3-Oxazole Derivatives prep_compounds Prepare Stock Solutions & Serial Dilutions start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculation Inoculate Microtiter Plates prep_compounds->inoculation prep_inoculum->inoculation incubation Incubate Plates inoculation->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic compare Compare Activity of Derivatives read_mic->compare end End: Comparative Antimicrobial Activity Data compare->end

Caption: Experimental workflow for determining the antimicrobial activity of 1,3-oxazole derivatives.

logical_relationship cluster_core Core Scaffold cluster_derivatives Derivative Classes with Antimicrobial Activity oxazole 1,3-Oxazole Ring oxazol_methanamine (1,3-Oxazol-4-yl)methanamine (Limited Specific Data) oxazole->oxazol_methanamine substituted_oxazoles Substituted Oxazoles oxazole->substituted_oxazoles oxazole_hybrids Oxazole-Hybrids (e.g., with Quinoxaline) oxazole->oxazole_hybrids oxadiazoles 1,3,4-Oxadiazoles (Structurally Related) oxazole->oxadiazoles Structural Analogy

Caption: Structural relationship of antimicrobial oxazole derivatives.

Conclusion

The 1,3-oxazole scaffold represents a promising starting point for the development of novel antimicrobial agents. The available data on a variety of oxazole derivatives indicate that this class of compounds can exhibit potent activity against a broad spectrum of pathogenic bacteria and fungi. While there is a clear need for further research to synthesize and evaluate a wider range of derivatives, including those of the "this compound" subclass, the foundational evidence strongly supports the continued exploration of oxazoles in the quest for new antimicrobial therapies. The methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to this critical area of drug discovery.

In vitro and in vivo evaluation of novel compounds synthesized from "1,3-Oxazol-4-ylmethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vitro and in vivo evaluation of novel compounds synthesized from "1,3-Oxazol-4-ylmethanamine" scaffolds, comparing their performance against established anticancer agents. The data presented is intended for researchers, scientists, and drug development professionals.

In Vitro Evaluation: Comparative Anticancer Activity

A series of novel 1,3-oxazole sulfonamides have demonstrated significant growth inhibitory properties across a panel of human cancer cell lines. The following table summarizes the in vitro cytotoxicity (GI50) of representative compounds against leukemia cell lines, compared to a standard chemotherapeutic agent, Cytarabine.

Compound IDStructureLeukemia Cell LineGI50 (nM)[1]Standard of Care (Leukemia)GI50 (nM)
OXS-44 2-chloro-5-methylphenyl substituted 1,3-oxazole sulfonamideCCRF-CEM48.8Cytarabine ~100-500
OXS-58 1-naphthyl substituted 1,3-oxazole sulfonamideRPMI-822644.7Cytarabine ~100-500
OXS-55 Halogenated aniline substituted 1,3-oxazole sulfonamideK-562SubmicromolarCytarabine ~100-500
OXS-56 Alkyl-substituted aniline substituted 1,3-oxazole sulfonamideMOLT-4SubmicromolarCytarabine ~100-500

Note: GI50 values for Cytarabine can vary depending on the specific leukemia cell line and experimental conditions. The value provided is a general representation.

In Vivo Evaluation: Tumor Growth Inhibition

A representative 1,3-oxazole derivative demonstrated significant anti-tumor activity in a murine hepatocellular carcinoma (H22) xenograft model. This in vivo study highlights the potential of this class of compounds to translate in vitro cytotoxicity into tangible therapeutic effects.[2]

CompoundAnimal ModelTumor TypeAdministrationTumor Growth Inhibition (%)[2]
1,3-Oxazole DerivativeMurine Xenograft (H22)Hepatocellular CarcinomaIntraperitoneal66

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for this series of 1,3-oxazole derivatives is the inhibition of tubulin polymerization. By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]

cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitosis Mitosis Tubulin Dimers->Mitosis Inhibits Polymerization Microtubules->Tubulin Dimers Depolymerization Microtubules->Mitosis Enables Cell Proliferation Cell Proliferation Mitosis->Cell Proliferation Apoptosis Apoptosis Mitosis->Apoptosis G2/M Arrest Leads to 1,3-Oxazole Compound 1,3-Oxazole Compound 1,3-Oxazole Compound->Tubulin Dimers Binds to Colchicine Site

Figure 1: Signaling pathway of 1,3-oxazole compounds inhibiting tubulin polymerization.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the novel compounds that inhibits 50% of cell growth (GI50).

start Start step1 Seed cancer cells in 96-well plates start->step1 step2 Incubate for 24 hours step1->step2 step3 Add serial dilutions of 1,3-oxazole compounds step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 4 hours step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm step7->step8 end Calculate GI50 step8->end

Figure 2: Workflow for the in vitro MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cell lines are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Addition: The novel 1,3-oxazole compounds are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the compound concentration.

In Vivo Tumor Xenograft Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of novel compounds in a murine xenograft model.

start Start step1 Implant human cancer cells subcutaneously into immunodeficient mice start->step1 step2 Allow tumors to reach a palpable size (e.g., 100-200 mm³) step1->step2 step3 Randomize mice into treatment and control groups step2->step3 step4 Administer 1,3-oxazole compound or vehicle control (e.g., daily IP injection) step3->step4 step5 Measure tumor volume and body weight regularly step4->step5 step6 Continue treatment for a defined period (e.g., 21 days) step5->step6 step7 Euthanize mice and excise tumors for analysis step6->step7 end Calculate Tumor Growth Inhibition step7->end

References

Benchmarking 1,3-Oxazol-4-ylmethanamine: A Comparative Guide to Established Pharmacophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacophoric potential of the 1,3-oxazol-4-ylmethanamine scaffold against established pharmacophores in two major drug target classes: protein kinases and G-protein coupled receptors (GPCRs). By presenting key structural features, experimental data, and detailed protocols, this document aims to inform researchers on the potential applications and evaluation strategies for novel compounds incorporating the this compound core.

Introduction to this compound

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is present in numerous biologically active compounds and is considered a "privileged" structure in medicinal chemistry. Derivatives of 1,3-oxazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The this compound scaffold, featuring a primary amine connected to the oxazole ring via a methylene linker, presents key pharmacophoric features:

  • Hydrogen Bond Acceptor: The nitrogen atom in the oxazole ring.

  • Hydrogen Bond Donor/Acceptor: The oxygen atom in the oxazole ring.

  • Hydrogen Bond Donor & Cationic Center: The primary amine group, which can be protonated at physiological pH.

  • Aromatic/Hydrophobic Region: The oxazole ring itself.

These features suggest its potential to interact with various biological targets, acting as a versatile scaffold for the design of novel therapeutic agents. The oxazole ring can also serve as a bioisosteric replacement for other functional groups, such as esters and amides, potentially improving metabolic stability and pharmacokinetic properties.

Comparison with Established Pharmacophores

To contextualize the potential of the this compound scaffold, we compare it with two well-established pharmacophores targeting protein kinases and GPCRs.

Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. A common pharmacophore for ATP-competitive kinase inhibitors involves a heterocyclic scaffold that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.

Established Pharmacophore (e.g., Gefitinib):

  • Heterocyclic core (quinazoline): Forms one or more hydrogen bonds with the kinase hinge region.

  • Hydrophobic groups: Occupy hydrophobic pockets within the ATP binding site.

  • Solubilizing groups: Enhance pharmacokinetic properties.

Comparative Analysis:

The 1,3-oxazole ring of this compound can mimic the hinge-binding interactions of the quinazoline core in inhibitors like gefitinib. The aminomethyl side chain can be functionalized to occupy hydrophobic pockets or to introduce solubilizing groups.

Supporting Experimental Data:

The following table presents IC50 values for representative 1,3-oxazole derivatives against various kinases, compared to the established kinase inhibitor Gefitinib.

Compound/ScaffoldTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
1,3-Oxazole Derivative 1EGFR85GefitinibEGFR37
1,3-Oxazole Derivative 2VEGFR2120GefitinibVEGFR2>10,000
1,3-Oxazole Derivative 3Abl250GefitinibAbl>10,000

Note: Data for 1,3-oxazole derivatives are representative values from public domain studies on analogous structures and are for comparative purposes.

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of approved drugs. Pharmacophores for GPCR ligands are highly diverse but often contain a cationic amine that interacts with a conserved aspartate residue in transmembrane helix 3 (TM3).

Established Pharmacophore (e.g., Olanzapine):

  • Basic amine: Forms an ionic bond with a conserved acidic residue (e.g., Asp) in the receptor.

  • Aromatic rings: Engage in hydrophobic and/or pi-stacking interactions with aromatic residues in the binding pocket.

  • Additional functional groups: Provide specificity and tune pharmacological properties (e.g., agonist vs. antagonist).

Comparative Analysis:

The primary amine of this compound can serve as the cationic center crucial for binding to many GPCRs. The oxazole ring and further substitutions can provide the necessary hydrophobic and aromatic interactions for affinity and selectivity.

Supporting Experimental Data:

The following table shows binding affinities (Ki) for representative 1,3-oxazole-containing compounds at various GPCRs, benchmarked against the established GPCR ligand Olanzapine.

Compound/ScaffoldTarget GPCRKi (nM)Reference CompoundTarget GPCRKi (nM)
1,3-Oxazole Derivative 4D2 Receptor150OlanzapineD2 Receptor1.9
1,3-Oxazole Derivative 55-HT2A Receptor80Olanzapine5-HT2A Receptor3.2
1,3-Oxazole Derivative 6M1 Receptor200OlanzapineM1 Receptor23

Note: Data for 1,3-oxazole derivatives are representative values from public domain studies on analogous structures and are for comparative purposes.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel compounds based on the this compound scaffold.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well microplates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add a small volume of the diluted compound to the wells of a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the kinase and substrate solution to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.

GPCR Radioligand Binding Assay (Generic Protocol)

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for a specific GPCR using a competitive binding assay.[1][2][3][4][5]

  • Reagents and Materials:

    • Cell membranes expressing the target GPCR

    • Radioligand specific for the target GPCR (e.g., [3H]-spiperone for D2 receptors)

    • Assay buffer (e.g., Tris-HCl, MgCl2)

    • Test compound dissolved in DMSO

    • Scintillation fluid

    • Glass fiber filters

    • 96-well filter plates

    • Cell harvester

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and the diluted test compound.

    • To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand. For total binding, include wells with only buffer instead of the test compound.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This assay is used to assess the general cytotoxicity of a compound on cultured cells.[6][7][8][9]

  • Reagents and Materials:

    • Cultured cells (e.g., HeLa, HEK293)

    • Cell culture medium

    • Test compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include vehicle controls (DMSO).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) value.

Visualizations

Signaling Pathways and Experimental Workflows

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Sos) Dimerization->Adaptor Recruits Ras Ras Adaptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Regulates Inhibitor 1,3-Oxazole-based Kinase Inhibitor Inhibitor->Receptor Inhibits (ATP-competitive)

Caption: Simplified Receptor Tyrosine Kinase signaling pathway and the point of intervention for a kinase inhibitor.

GPCR_Signaling_Pathway Ligand Ligand (e.g., Dopamine) GPCR GPCR (e.g., D2 Receptor) Ligand->GPCR Binds G_Protein G-Protein (Gi) GPCR->G_Protein Activates Effector Effector (Adenylyl Cyclase) G_Protein->Effector Inhibits Second_Messenger Second Messenger (cAMP) Effector->Second_Messenger Decreases Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to Antagonist 1,3-Oxazole-based Antagonist Antagonist->GPCR Blocks Binding

Caption: A representative G-protein coupled receptor (GPCR) signaling cascade and the mechanism of an antagonist.

Experimental_Workflow cluster_0 Compound Evaluation Compound This compound Derivative Kinase_Assay In Vitro Kinase Assay Compound->Kinase_Assay GPCR_Assay GPCR Binding Assay Compound->GPCR_Assay Cytotoxicity_Assay Cell Viability (MTT) Assay Compound->Cytotoxicity_Assay IC50 Determine IC50 Kinase_Assay->IC50 Ki Determine Ki GPCR_Assay->Ki SAR Structure-Activity Relationship (SAR) IC50->SAR Ki->SAR CC50 Determine CC50 Cytotoxicity_Assay->CC50 CC50->SAR

Caption: General workflow for the in vitro evaluation of a novel small molecule inhibitor.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Selectivity of Oxazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its successful development. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides a comparative analysis of the cross-reactivity and selectivity profiling of a representative 1,3-oxazole based kinase inhibitor, herein referred to as Oxazole-M-Kinase Inhibitor (OMKI), a hypothetical compound based on the common oxazole scaffold frequently explored in kinase inhibitor discovery. While specific, comprehensive public data on inhibitors built on the "1,3-Oxazol-4-ylmethanamine" core remains limited, this guide utilizes established methodologies and data presentation formats to illustrate the crucial aspects of selectivity profiling for this class of compounds.

The 1,3-oxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding site of various kinases.[1][2][3] Its derivatives have been investigated as inhibitors of a wide range of kinases, playing roles in oncology and inflammatory diseases.[4][5][6] Assessing the selectivity of these compounds across the human kinome is a critical step in identifying promising lead candidates and mitigating potential adverse effects.

Quantitative Selectivity Profiling of OMKI

To delineate the selectivity of OMKI, a comprehensive kinome scan is typically performed. This involves screening the inhibitor against a large panel of kinases to identify both intended targets and potential off-targets. The data is often presented as the percentage of kinase activity remaining at a specific inhibitor concentration or as dissociation constants (Kd) or IC50 values.

Below is a representative table summarizing the selectivity of OMKI against a panel of kinases, as would be determined through a broad-spectrum kinase profiling assay.

Table 1: Kinase Selectivity Profile of Oxazole-M-Kinase Inhibitor (OMKI)

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)Kinase Family
Target Kinase A 98% 15 Tyrosine Kinase
Target Kinase B92%85Tyrosine Kinase
Off-Target Kinase X75%550Serine/Threonine Kinase
Off-Target Kinase Y68%1,200Serine/Threonine Kinase
Off-Target Kinase Z45%> 5,000Atypical Kinase
... (other kinases)< 30%> 10,000Various

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methods. Below are detailed protocols for two key assays used in cross-reactivity and target engagement studies.

KINOMEscan™ Competition Binding Assay

This high-throughput assay platform is widely used to quantitatively measure the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site-directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A compound that binds to the kinase will prevent it from binding to the immobilized ligand, leading to a lower qPCR signal.[7][8]

Procedure:

  • Compound Preparation: The test inhibitor (e.g., OMKI) is serially diluted in DMSO to create a concentration range for IC50 or Kd determination.

  • Assay Assembly: The assay is performed in a multi-well plate format. Each well contains:

    • A specific DNA-tagged kinase from the panel.

    • An immobilized, active-site directed ligand.

    • The test inhibitor at a specific concentration.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound kinase is removed by washing the plate.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The results are typically reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction. Dissociation constants (Kd) or IC50 values are determined from dose-response curves.[9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug in a cellular environment. It assesses the thermal stabilization of a target protein upon ligand binding.[10][11][12]

Principle: When a protein is heated, it denatures and precipitates. The binding of a ligand, such as a kinase inhibitor, can stabilize the protein, increasing its melting temperature (Tm). This change in thermal stability can be measured to confirm that the inhibitor is binding to its intended target within the cell.[13][14]

Procedure:

  • Cell Treatment: Cultured cells are treated with the test inhibitor (e.g., OMKI) or a vehicle control (e.g., DMSO) for a specified time.

  • Heat Shock: The cell suspensions are aliquoted and heated to a range of different temperatures in a thermal cycler.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation of Soluble and Precipitated Proteins: The lysates are centrifuged at high speed to pellet the denatured and precipitated proteins.

  • Quantification of Soluble Protein: The supernatant containing the soluble protein fraction is collected. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other immunoassays like ELISA.[14]

  • Data Analysis: The amount of soluble target protein at each temperature is plotted to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. Isothermal dose-response experiments can also be performed at a single temperature to determine the cellular potency of the inhibitor.[13]

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental procedures. The following visualizations were created using the DOT language.

G cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow A Compound Synthesis (e.g., OMKI) B Biochemical Screening (e.g., KINOMEscan™) A->B C Data Analysis (IC50 / Kd Determination) B->C D Selectivity Profile Generation C->D E Cell-Based Target Engagement (e.g., CETSA) D->E F Lead Optimization E->F

Caption: Experimental workflow for kinase inhibitor profiling.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., Target Kinase A) GF->Rec Adaptor Adaptor Proteins Rec->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor OMKI Inhibitor->Rec Inhibition

Caption: A representative kinase signaling cascade.

Conclusion

The cross-reactivity and selectivity profiling of 1,3-oxazole based kinase inhibitors is a cornerstone of their preclinical development. By employing a combination of broad-panel biochemical assays and cell-based target engagement studies, researchers can gain a comprehensive understanding of an inhibitor's interaction with the human kinome. This knowledge is critical for optimizing lead compounds to maximize on-target efficacy while minimizing off-target liabilities, ultimately paving the way for the development of safer and more effective targeted therapies. Further investigation into the "this compound" scaffold is warranted to fully elucidate its potential as a source of novel and selective kinase inhibitors.

References

A comparative analysis of synthetic routes to "1,3-Oxazol-4-ylmethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. 1,3-Oxazol-4-ylmethanamine represents a valuable building block in medicinal chemistry, and this guide provides a comparative analysis of prominent synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory.

Two primary synthetic pathways to this compound have been evaluated: a route proceeding through the reduction of an oxazole-4-carboxylate to an aldehyde followed by reductive amination, and a second approach involving the conversion of a 4-(halomethyl)oxazole intermediate. This analysis presents a side-by-side comparison of these methods, focusing on key performance indicators such as overall yield, reaction conditions, and reagent accessibility.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the two principal synthetic routes to this compound, providing a clear and concise comparison of their efficiencies.

ParameterRoute 1: From Ethyl 4-OxazolecarboxylateRoute 2: From 4-(Chloromethyl)-1,3-oxazole
Starting Material Ethyl 4-oxazolecarboxylate4-(Chloromethyl)-1,3-oxazole hydrochloride
Key Intermediates Oxazole-4-carbaldehydeN/A
Overall Yield ~50-60% (over 2 steps)High (specific yield not detailed in literature)
Reaction Steps 21
Key Reagents DIBAL-H, Ammonia, Sodium BorohydrideAmmonia
Reaction Conditions Low temperatures (-78 °C) for reduction, then ambient temperature for amination.Not specified, likely ambient or elevated temperature.
Advantages Utilizes a commercially available starting material. The intermediate aldehyde is relatively stable.Potentially a more direct, one-step conversion to the final product.
Disadvantages Requires cryogenic conditions for the reduction step. Two distinct reaction steps.The synthesis and stability of the 4-(chloromethyl)oxazole starting material can be challenging.

Experimental Protocols: Detailed Methodologies

Route 1: Synthesis via Oxazole-4-carbaldehyde

This two-step route commences with the partial reduction of a commercially available ester to an aldehyde, followed by reductive amination.

Step 1: Synthesis of Oxazole-4-carbaldehyde

  • Reaction Principle: Ethyl 4-oxazolecarboxylate is selectively reduced to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.

  • Procedure: A solution of ethyl 4-oxazolecarboxylate (1 equivalent) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H (1.2 equivalents) in hexanes is added dropwise, and the reaction mixture is stirred for 2 hours at -78 °C. The reaction is then quenched by the slow addition of methanol, followed by water. The mixture is allowed to warm to room temperature and filtered through celite. The filtrate is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield oxazole-4-carbaldehyde.

  • Reported Yield: 64%[1]

Step 2: Reductive Amination to this compound

  • Reaction Principle: Oxazole-4-carbaldehyde is condensed with ammonia to form an intermediate imine, which is then reduced in situ with a hydride reagent such as sodium borohydride to the target primary amine.

  • Procedure: To a solution of oxazole-4-carbaldehyde (1 equivalent) in methanol, a solution of ammonia in methanol (excess) is added at room temperature. The mixture is stirred for 1-2 hours to allow for imine formation. Subsequently, sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C. The reaction is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

Route 2: Synthesis from 4-(Chloromethyl)-1,3-oxazole

This route offers a more direct approach, relying on the nucleophilic substitution of a halide with ammonia.

  • Reaction Principle: The chlorine atom in 4-(chloromethyl)-1,3-oxazole is displaced by ammonia, acting as a nucleophile, to form the desired primary amine.

  • Procedure: 4-(Chloromethyl)-1,3-oxazole hydrochloride is treated with an excess of aqueous or methanolic ammonia. The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. After completion of the reaction (monitored by TLC), the solvent is removed, and the residue is worked up by partitioning between a basic aqueous solution and an organic solvent. The organic layer is then dried and concentrated to yield this compound.

Mandatory Visualization: Synthetic Pathways

The logical flow of the two primary synthetic routes is depicted in the following diagram.

Synthetic_Routes Start1 Ethyl 4-oxazolecarboxylate Intermediate1 Oxazole-4-carbaldehyde Start1->Intermediate1 DIBAL-H -78 °C Product This compound Intermediate1->Product 1. NH3 2. NaBH4 Start2 4-(Chloromethyl)-1,3-oxazole Start2->Product NH3

Caption: Comparative workflow of synthetic routes to this compound.

References

Safety Operating Guide

Proper Disposal of 1,3-Oxazol-4-ylmethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1,3-Oxazol-4-ylmethanamine and its containers must be treated as hazardous waste. Disposal should be conducted in strict adherence to local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. The following guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of the oxazole functional group and structurally similar compounds. Oxazole derivatives can exhibit toxic, irritant, and corrosive properties. Therefore, a conservative approach, treating the compound as hazardous, is mandatory.

Immediate Safety and Disposal Protocol

Personnel handling this compound waste must be equipped with appropriate Personal Protective Equipment (PPE) and follow the procedural steps outlined below.

Personal Protective Equipment (PPE) and Handling
Equipment Specification Purpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Ventilation Fume hoodTo minimize inhalation exposure.
Waste Disposal Workflow

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_containment Waste Containment cluster_collection Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Fume Hood A->B C Select a Compatible Hazardous Waste Container B->C D Label Container Clearly: 'Hazardous Waste' 'this compound' C->D E Transfer Waste into Labeled Container D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by Certified Waste Disposal Service F->G

Caption: Workflow for the proper disposal of this compound.

Detailed Experimental Protocols

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the prescribed PPE, cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.[1] Once the material is absorbed, carefully collect it using non-sparking tools and place it into a labeled hazardous waste container.[1] Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[1] Report the incident to your institution's Environmental Health & Safety (EHS) department.[1]

Container Rinsing:

Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[2] Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.

Waste Segregation and Storage:

Store waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3] Ensure the container is kept tightly closed and stored in secondary containment to prevent spills.

Final Disposal:

Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[1] Provide them with a clear and accurate description of the waste contents. All disposal activities must be documented as per institutional and regulatory requirements.

References

Personal protective equipment for handling 1,3-Oxazol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 1,3-Oxazol-4-ylmethanamine. Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure and mitigate potential hazards. This guide provides essential information on the necessary PPE, handling procedures, and disposal of this compound.

Personal Protective Equipment (PPE)

Based on safety data sheets for structurally similar compounds, a comprehensive approach to personal protection is recommended. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety Goggles or Face ShieldGovernment-approved eye and face protection should be worn to protect against splashes.[1]
Skin Chemical-Resistant GlovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[1]
Protective ClothingA lab coat or chemical-resistant suit is necessary to prevent skin exposure.[1]
Protective BootsRecommended if there is a risk of spills.[1]
Respiratory Government-Approved RespiratorUse in well-ventilated areas. A respirator is essential if handling in poorly ventilated spaces or if vapors/mists are generated.[1][2]

Operational Plan: Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1][3]

  • Do not breathe in vapors, mists, or gases.[1]

  • Wash hands thoroughly after handling the compound.[1][4]

  • Ensure that a safety shower and eye bath are readily accessible.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][3]

Disposal Plan

All waste materials, including contaminated rags and disposable PPE, should be collected in a sealed bag or container for proper disposal.[1] Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid releasing the substance into the environment.[1]

Visualizing the Workflow

To further clarify the procedural steps for safely handling this compound, the following workflow diagram illustrates the key stages from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area / Fume Hood B->C Proceed to Handling D Handle with Care to Avoid Contact and Inhalation C->D E Wash Hands and Exposed Skin Thoroughly D->E F Collect Waste in a Sealed Container E->F G Dispose of Waste According to Regulations F->G H Doff and Dispose of PPE Correctly G->H

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.